Tauroursodeoxycholate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H45NO6S |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i8D2,14D2 |
InChI Key |
BHTRKEVKTKCXOH-RJPRAGLTSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tauroursodeoxycholate-d4 (TUDCA-d4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tauroursodeoxycholate-d4 (TUDCA-d4) is the deuterated analogue of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid with significant cytoprotective properties. TUDCA-d4 serves as a critical internal standard for the accurate quantification of endogenous and administered TUDCA in complex biological matrices through mass spectrometry-based bioanalytical methods. This guide provides a comprehensive overview of TUDCA-d4, including its physicochemical properties, its role in robust analytical methodologies, and a summary of the key signaling pathways influenced by its non-deuterated counterpart, TUDCA. Detailed experimental protocols for its use in pharmacokinetic studies are provided, alongside tabulated quantitative data and visual representations of relevant biological pathways and experimental workflows to support researchers in their drug development and scientific endeavors.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a taurine-conjugated secondary bile acid found in trace amounts in human bile. It has garnered significant scientific interest due to its potent cytoprotective and anti-apoptotic activities, primarily attributed to its function as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][2][3] TUDCA is being investigated for its therapeutic potential in a wide range of conditions, including cholestatic liver diseases, neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and metabolic diseases like diabetes.[1][2][4]
Accurate and precise quantification of TUDCA in biological samples is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation and analysis.[5] this compound (TUDCA-d4), a deuterated form of TUDCA, is the ideal internal standard for this purpose, ensuring the reliability and accuracy of analytical data.[6] This guide will delve into the technical aspects of TUDCA-d4, providing researchers with the necessary information for its effective application.
Physicochemical Properties of TUDCA-d4
TUDCA-d4 is structurally identical to TUDCA, with the exception of four deuterium atoms replacing four hydrogen atoms on the cholanoyl scaffold. This isotopic substitution results in a higher mass-to-charge ratio (m/z) without significantly altering its chemical properties.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₄₀D₄NO₆S | [7][8] |
| Molecular Weight | 525.7 g/mol | [7][8] |
| CAS Number | 2410279-94-4 | [6] |
| Synonyms | TUDCA-d4, 3α,7β-dihydroxy-5β-cholanoyl Taurine-d4, UR-906-d4 | [7][8] |
| Purity | Typically ≥95% deuterated forms (d₁-d₄) | [8][9] |
| Solubility | Soluble in DMF (≥25 mg/mL), DMSO (≥20 mg/mL), Ethanol (≥1 mg/mL) | [7][10] |
| Appearance | Crystalline solid | [7] |
Role of TUDCA-d4 in Bioanalysis
TUDCA-d4 is primarily utilized as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS, for the determination of TUDCA concentrations in various biological matrices such as plasma, serum, and tissue homogenates.[6][9] The co-elution of TUDCA-d4 with the analyte of interest (TUDCA) allows for the correction of variations in sample extraction, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the measurement.[5]
Experimental Workflow for TUDCA Quantification
The following diagram illustrates a typical workflow for the quantification of TUDCA in plasma samples using TUDCA-d4 as an internal standard.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the quantification of TUDCA in plasma using TUDCA-d4 as an internal standard.
-
TUDCA and TUDCA-d4 Stock Solutions (e.g., 1 mg/mL): Accurately weigh the required amount of TUDCA and TUDCA-d4 standards and dissolve in methanol to achieve the desired concentration. Store at -20°C.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions by serially diluting the TUDCA stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v). These working solutions are then spiked into blank plasma to create calibration standards and QC samples at various concentrations.
-
Internal Standard Working Solution: Dilute the TUDCA-d4 stock solution with a suitable solvent (e.g., acetonitrile) to a final concentration appropriate for spiking into the plasma samples.
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 20 µL of the TUDCA-d4 internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
The following table summarizes typical LC-MS/MS parameters for the analysis of TUDCA and TUDCA-d4.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A suitable gradient to separate TUDCA from endogenous interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition (TUDCA) | m/z 498.4 → 80.1 |
| MRM Transition (TUDCA-d4) | m/z 502.4 → 79.9 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | Optimized for the number of concurrent MRM transitions |
Quantitative Data and Pharmacokinetics
The use of TUDCA-d4 as an internal standard has enabled the generation of high-quality pharmacokinetic data for TUDCA. The following table presents a summary of pharmacokinetic parameters of TUDCA in rats following oral administration of cultured bear bile powder, where TUDCA-d4 was used as a surrogate analyte for quantification.
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 1.00 ± 0.00 |
| Cmax (ng/mL) | 3520.00 ± 117.80 |
| AUC₀₋t (ng·h/mL) | 10000.00 ± 169.70 |
| AUC₀₋∞ (ng·h/mL) | 10200.00 ± 173.20 |
| t₁/₂ (h) | 1.80 ± 0.10 |
| MRT₀₋t (h) | 2.40 ± 0.10 |
| MRT₀₋∞ (h) | 2.50 ± 0.10 |
Data adapted from a pharmacokinetic study in rats.[11]
TUDCA Signaling Pathways
TUDCA exerts its beneficial effects through the modulation of several key signaling pathways. The following diagrams, created using the DOT language, illustrate the major mechanisms of action of TUDCA.
Alleviation of Endoplasmic Reticulum (ER) Stress
TUDCA acts as a chemical chaperone to reduce the accumulation of unfolded or misfolded proteins in the ER, thereby mitigating ER stress and inhibiting downstream apoptotic pathways.
Inhibition of Apoptosis
TUDCA inhibits both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Tauroursodeoxycholate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Tauroursodeoxycholate-d4 (TUDCA-d4), a crucial internal standard for pharmacokinetic and metabolic studies. This document details the synthetic pathway, experimental protocols, and analytical characterization of TUDCA-d4, presented in a clear and accessible format for researchers and professionals in the field of drug development.
Introduction
Tauroursodeoxycholate (TUDCA) is a hydrophilic bile acid with demonstrated therapeutic potential in various diseases. Its deuterated isotopologue, this compound (TUDCA-d4), serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of TUDCA in biological matrices. The incorporation of four deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for accurate and precise measurements.
This guide outlines a plausible and chemically sound multi-step synthesis of TUDCA-d4, commencing from the readily available bile acid, chenodeoxycholic acid (CDCA). The synthetic strategy involves the key steps of oxidation, isotopic exchange to introduce the deuterium labels, stereoselective reduction, and finally, conjugation with taurine.
Synthetic Pathway Overview
The synthesis of TUDCA-d4 can be conceptually divided into two main stages: the synthesis of the deuterated ursodeoxycholic acid core (UDCA-d4) and its subsequent conjugation with taurine.
Stage 1: Synthesis of Ursodeoxycholic Acid-d4 (UDCA-d4) from Chenodeoxycholic Acid (CDCA)
The initial stage focuses on the conversion of chenodeoxycholic acid to ursodeoxycholic acid, incorporating four deuterium atoms at the C-2 and C-4 positions of the steroid A-ring. This is achieved through a three-step process:
-
Oxidation of the 3α-hydroxyl group: The 3α-hydroxyl group of CDCA is selectively oxidized to a ketone, forming 7α-hydroxy-3-keto-5β-cholanic acid.
-
Deuterium Exchange: The protons alpha to the 3-keto group (at C-2 and C-4) are enolizable and can be exchanged for deuterium atoms using a deuterium source under acidic or basic conditions. This step yields the 2,2,4,4-tetradeuterated 3-keto intermediate.
-
Stereoselective Reduction: The 3-keto group is then stereoselectively reduced to a 3α-hydroxyl group, affording Ursodeoxycholic Acid-d4 (UDCA-d4).
Stage 2: Conjugation of UDCA-d4 with Taurine
The final stage involves the formation of an amide bond between the carboxylic acid of UDCA-d4 and the amino group of taurine. This is typically achieved by activating the carboxylic acid, followed by nucleophilic attack by taurine.
Experimental Protocols
The following protocols are based on established chemical transformations for bile acids and steroid chemistry.
Synthesis of Ursodeoxycholic Acid-d4 (UDCA-d4)
Step 1: Oxidation of Chenodeoxycholic Acid
-
Reaction: Chenodeoxycholic acid is oxidized to 7α-hydroxy-3-keto-5β-cholanic acid.
-
Reagents and Solvents:
-
Chenodeoxycholic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Acetone
-
Water
-
-
Procedure:
-
Dissolve chenodeoxycholic acid in a mixture of acetone and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture with a dilute HCl solution to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 7α-hydroxy-3-keto-5β-cholanic acid.
-
Step 2: Deuterium Exchange
-
Reaction: The α-protons of the 3-keto group are exchanged for deuterium.
-
Reagents and Solvents:
-
7α-hydroxy-3-keto-5β-cholanic acid (1.0 eq)
-
Deuterium oxide (D₂O)
-
Deuterated methanol (MeOD)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
-
-
Procedure:
-
Dissolve the 3-keto intermediate in deuterated methanol.
-
Add a catalytic amount of a solution of sodium deuteroxide in deuterium oxide.
-
Heat the mixture to reflux and stir for 12-24 hours to allow for complete H/D exchange.
-
Monitor the isotopic enrichment by mass spectrometry.
-
After cooling to room temperature, neutralize the reaction mixture with DCl in D₂O.
-
Remove the solvent under reduced pressure.
-
The resulting crude 2,2,4,4-tetradeutero-7α-hydroxy-3-keto-5β-cholanic acid can be used in the next step without further purification.
-
Step 3: Stereoselective Reduction
-
Reaction: The 3-keto group is stereoselectively reduced to a 3α-hydroxyl group.
-
Reagents and Solvents:
-
2,2,4,4-tetradeutero-7α-hydroxy-3-keto-5β-cholanic acid (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)
-
Methanol
-
Dichloromethane
-
-
Procedure:
-
Suspend the deuterated keto-acid and cerium(III) chloride heptahydrate in a mixture of methanol and dichloromethane.
-
Cool the suspension to -15 °C.
-
Add sodium borohydride in small portions over 30 minutes.
-
Stir the reaction mixture at -15 °C for 2-3 hours.
-
Quench the reaction by the slow addition of water, followed by dilute HCl to adjust the pH to ~2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ursodeoxycholic Acid-d4 (UDCA-d4).
-
Conjugation of UDCA-d4 with Taurine
-
Reaction: Formation of an amide bond between UDCA-d4 and taurine.
-
Reagents and Solvents:
-
Ursodeoxycholic Acid-d4 (UDCA-d4) (1.0 eq)
-
Taurine (1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
N-Hydroxysuccinimide (NHS) (1.5 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve UDCA-d4, EDC·HCl, and NHS in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve taurine in a mixture of water and DMF with the aid of triethylamine.
-
Add the taurine solution to the activated UDCA-d4 solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Remove the solvent under high vacuum.
-
Purify the crude product by preparative HPLC to obtain this compound (TUDCA-d4).
-
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Oxidation | Chenodeoxycholic Acid | NBS | 7α-hydroxy-3-keto-5β-cholanic acid | 90-95 |
| 2 | Deuterium Exchange | 7α-hydroxy-3-keto-5β-cholanic acid | D₂O, NaOD | 2,2,4,4-tetradeutero-7α-hydroxy-3-keto-5β-cholanic acid | >95 |
| 3 | Reduction | 2,2,4,4-tetradeutero-7α-hydroxy-3-keto-5β-cholanic acid | NaBH₄, CeCl₃ | Ursodeoxycholic Acid-d4 | 85-90 |
| 4 | Conjugation | Ursodeoxycholic Acid-d4 | Taurine, EDC, NHS | This compound | 70-80 |
Table 2: Analytical Characterization of TUDCA-d4
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₆H₄₁D₄NO₆S |
| Molecular Weight | 503.74 g/mol |
| Isotopic Purity | ≥ 98 atom % D |
| Chemical Purity (HPLC) | ≥ 98% |
| ¹H NMR | Conforms to structure, showing absence of signals at δ corresponding to H-2 and H-4 |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 502.3 |
Visualization of Workflows and Pathways
Synthetic Workflow for TUDCA-d4
Caption: Synthetic workflow for this compound.
Signaling Pathway of TUDCA's Protective Effects
While the synthesis of TUDCA-d4 is for its use as an analytical standard, it is important for researchers to be aware of the biological pathways of its non-deuterated counterpart. TUDCA is known to be a potent inhibitor of endoplasmic reticulum (ER) stress and apoptosis.
Caption: TUDCA's inhibitory effect on ER stress-induced apoptosis.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and isotopic labeling of this compound. The outlined protocols, data tables, and diagrams offer a valuable resource for researchers and professionals engaged in drug metabolism, pharmacokinetics, and other areas where accurate quantification of TUDCA is essential. The successful synthesis of TUDCA-d4 will facilitate more robust and reliable bioanalytical studies, ultimately contributing to the advancement of therapeutic research involving TUDCA.
An In-depth Technical Guide to Tauroursodeoxycholic Acid-d4 (TUDCA-d4) Sodium Salt (CAS Number: 2410279-95-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, sourcing, and biological activities of Tauroursodeoxycholic acid-d4 (TUDCA-d4) sodium salt, CAS number 2410279-95-5. This deuterated analog of Tauroursodeoxycholic acid (TUDCA) serves as a critical internal standard for the accurate quantification of endogenous TUDCA in various biological matrices. Furthermore, understanding the well-documented therapeutic mechanisms of TUDCA is paramount for researchers utilizing its deuterated form. This guide delves into the signaling pathways modulated by TUDCA, offering detailed experimental protocols and a curated list of suppliers.
Core Chemical and Physical Properties
Tauroursodeoxycholic acid-d4 (TUDCA-d4) sodium salt is a deuterated form of a hydrophilic bile acid. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.
Table 1: Chemical and Physical Properties of CAS No. 2410279-95-5
| Property | Value | Source(s) |
| CAS Number | 2410279-95-5 | [1][2][3] |
| Chemical Name | Ethanesulfonic acid, 2-[[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-, monosodium salt | [1] |
| Synonyms | Tauroursodeoxycholic acid-d4 Sodium Salt, TUDCA-d4 Sodium Salt | [2][4] |
| Molecular Formula | C26H40D4NNaO6S | [2] |
| Molecular Weight | 525.71 g/mol | [1][2][4] |
| Appearance | Crystalline solid | [5] |
| Purity | Typically >98% | [3] |
| Storage | -20°C, sealed | [1][5] |
| Solubility | DMF: 25 mg/ml; DMSO: 20 mg/ml; Ethanol: 1 mg/ml; PBS (pH 7.2): 1 mg/ml | [5] |
Sourcing and Procurement
TUDCA-d4 sodium salt is available from several reputable chemical suppliers that specialize in research chemicals and isotopically labeled compounds. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.
Table 2: Sourcing Information for CAS No. 2410279-95-5
| Supplier | Product Name | Notes |
| MedChemExpress | Tauroursodeoxycholate-d4 sodium | Provides basic chemical data and confirms structure. |
| Sigma-Aldrich | Tauroursodeoxycholic acid-d4, sodium salt | Offers the compound with specified molecular formula and weight. |
| Cayman Chemical | Tauroursodeoxycholic Acid-d4 (sodium salt) | Provides a detailed Safety Data Sheet (SDS) and notes its use as an internal standard. |
| Cambridge Isotope Laboratories, Inc. | Tauroursodeoxycholic acid, sodium salt (2,2,4,4-D₄, 98%) | Specifies the deuterium labeling and purity. |
| Toronto Research Chemicals | Tauroursodeoxycholic Acid-d4 Sodium Salt | A reliable source for a wide range of research chemicals. |
Biological Activity and Signaling Pathways of TUDCA
The utility of TUDCA-d4 as an internal standard is intrinsically linked to the biological significance of TUDCA. TUDCA is a potent inhibitor of endoplasmic reticulum (ER) stress and apoptosis.[6][7] It acts as a chemical chaperone, aiding in proper protein folding and alleviating the unfolded protein response (UPR).[3][8]
Inhibition of Endoplasmic Reticulum (ER) Stress
ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activates the UPR. The UPR is a complex signaling network aimed at restoring ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. TUDCA has been shown to mitigate ER stress by modulating the three primary UPR sensor proteins: PERK, IRE1α, and ATF6.[6][9]
Caption: TUDCA mitigates ER stress by inhibiting the activation of UPR sensors.
Inhibition of Apoptosis
TUDCA exerts its anti-apoptotic effects through multiple mechanisms, primarily by targeting the mitochondrial pathway of apoptosis. It has been shown to prevent the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent caspase activation.[4][10]
Caption: TUDCA inhibits the mitochondrial pathway of apoptosis.
Experimental Protocols
The primary application of TUDCA-d4 sodium salt is as an internal standard for the quantification of TUDCA in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of TUDCA in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on established methods for the analysis of bile acids.[11][12]
Objective: To accurately quantify the concentration of TUDCA in human plasma using TUDCA-d4 as an internal standard.
Materials:
-
Human plasma samples
-
Tauroursodeoxycholic acid (TUDCA) standard
-
Tauroursodeoxycholic acid-d4 (TUDCA-d4) sodium salt (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of TUDCA and TUDCA-d4 in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of TUDCA into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer).
-
Prepare QC samples at low, medium, and high concentrations in the same matrix.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, standard, or QC, add 10 µL of the TUDCA-d4 internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 2 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate TUDCA from other bile acids and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of TUDCA to TUDCA-d4 against the concentration of the calibration standards.
-
Determine the concentration of TUDCA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Caption: A typical workflow for the quantification of TUDCA using TUDCA-d4.
Conclusion
Tauroursodeoxycholic acid-d4 (TUDCA-d4) sodium salt is an indispensable tool for researchers studying the pharmacokinetics and metabolism of TUDCA. Its well-defined chemical properties and availability from various suppliers make it readily accessible for laboratory use. A thorough understanding of the biological roles of TUDCA in mitigating ER stress and apoptosis provides a crucial context for the interpretation of quantitative data obtained using its deuterated analog. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals working in this area.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. restorativemedicine.org [restorativemedicine.org]
- 4. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. examine.com [examine.com]
- 8. nbinno.com [nbinno.com]
- 9. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bile Acid Metabolism and the Role of Tauroursodeoxycholic Acid (TUDCA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of bile acid metabolism, from synthesis and circulation to its complex regulatory networks. It further delves into the multifaceted role of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, as a therapeutic agent, detailing its mechanisms of action on key signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Introduction to Bile Acid Metabolism
Bile acids are amphipathic steroid molecules synthesized from cholesterol exclusively in the liver.[1] They are critical for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.[1][2] Beyond this classical role, bile acids are now recognized as crucial signaling molecules that regulate their own synthesis and transport, in addition to modulating lipid, glucose, and energy metabolism through a complex network of nuclear and membrane-bound receptors.[3][4] The entire process of synthesis, secretion, and reabsorption is tightly controlled to maintain a stable bile acid pool size and prevent the accumulation of potentially cytotoxic hydrophobic bile acids.[5]
Bile Acid Synthesis Pathways
The conversion of cholesterol into bile acids is a multi-step enzymatic process involving at least 17 enzymes located in various cellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes.[1][6] In humans, this process yields two primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA).[3] There are two major pathways for their synthesis.
-
The Classical (or Neutral) Pathway: This is the predominant pathway, responsible for the majority of bile acid production. It is initiated in the endoplasmic reticulum by cholesterol 7α-hydroxylase (CYP7A1) , which catalyzes the rate-limiting step: the hydroxylation of cholesterol at the 7α position.[1][2] The synthesis of CA is further dependent on the activity of sterol 12α-hydroxylase (CYP8B1) .[2][3]
-
The Alternative (or Acidic) Pathway: This pathway is initiated in the mitochondria by sterol 27-hydroxylase (CYP27A1) , which hydroxylates the cholesterol side chain.[2][7] The resulting oxysterols are then hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) .[2] This pathway predominantly produces CDCA.
The balance between these two pathways is crucial for determining the composition and overall hydrophobicity of the bile acid pool.
References
- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Enterohepatic Circulation in the Formation of Gallstone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The enzymes, regulation, and genetics of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Isotopic Distinction: A Technical Guide to TUDCA and Tauroursodeoxycholate-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core differences between Tauroursodeoxycholic acid (TUDCA) and its deuterated analogue, Tauroursodeoxycholate-d4 (TUDCA-d4). While chemically analogous, their distinct applications in research and development, primarily driven by isotopic labeling, warrant a detailed comparative analysis. This document provides a comprehensive overview of their structural and physicochemical properties, a detailed examination of their roles in experimental protocols, and a visualization of the key signaling pathways influenced by TUDCA.
Core Structural and Physicochemical Differences
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid formed by the conjugation of taurine to ursodeoxycholic acid (UDCA)[1][2]. It is recognized for its therapeutic potential, including hepatoprotective and neuroprotective effects, largely attributed to its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress[2][3][4].
This compound (TUDCA-d4) is a stable isotope-labeled form of TUDCA[5][6]. The "d4" designation signifies the replacement of four hydrogen atoms with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight, which is the cornerstone of its utility in analytical methodologies. While their biological activity is considered identical, this subtle structural modification provides a powerful tool for quantitative analysis.
Quantitative Data Summary
The following table summarizes the key quantitative differences between TUDCA and TUDCA-d4.
| Property | TUDCA (Tauroursodeoxycholic acid) | This compound (TUDCA-d4) | Data Source(s) |
| Molecular Formula | C₂₆H₄₅NO₆S | C₂₆H₄₁D₄NO₆S | [7] |
| Molecular Weight | 499.7 g/mol | 503.7 g/mol (approx.) | [7] |
| Primary Application | Therapeutic agent, research compound | Internal standard for quantitative analysis | [5][6][8] |
| Biological Activity | Biologically active | Assumed to be biologically identical to TUDCA | [5] |
Experimental Protocols: The Role of TUDCA-d4 in Quantitative Analysis
The primary application of this compound is as an internal standard in mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), for the precise quantification of TUDCA in biological matrices[5][6].
Methodology for Quantification of TUDCA in Plasma using LC-MS/MS with TUDCA-d4 as an Internal Standard
This protocol provides a typical workflow for the quantification of TUDCA in a biological sample.
1. Sample Preparation:
- A known concentration of TUDCA-d4 (internal standard) is spiked into the plasma sample.
- Proteins are precipitated from the plasma using a solvent like acetonitrile.
- The sample is centrifuged, and the supernatant is collected.
- The supernatant is then evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
2. Chromatographic Separation:
- The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
- Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
3. Mass Spectrometric Detection:
- The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) transitions for both TUDCA and TUDCA-d4 (Multiple Reaction Monitoring - MRM).
- For TUDCA: Precursor ion (e.g., m/z 498.3) -> Product ion (e.g., m/z 124.1)
- For TUDCA-d4: Precursor ion (e.g., m/z 502.3) -> Product ion (e.g., m/z 124.1)
- The peak area ratio of TUDCA to TUDCA-d4 is used to calculate the concentration of TUDCA in the original sample by referencing a standard curve.
Experimental Workflow Diagram
Caption: Workflow for TUDCA quantification using TUDCA-d4.
TUDCA Signaling Pathways
TUDCA exerts its cytoprotective effects through the modulation of several key signaling pathways. As an identical biological entity, TUDCA-d4 is presumed to interact with these pathways in the same manner.
Inhibition of Apoptosis
TUDCA can inhibit apoptosis through multiple mechanisms, primarily by interfering with the mitochondrial pathway of cell death[3].
Caption: TUDCA's inhibition of the mitochondrial apoptosis pathway.
Alleviation of Endoplasmic Reticulum (ER) Stress
TUDCA is a well-established chemical chaperone that helps to reduce ER stress and stabilize the unfolded protein response (UPR)[2][3].
Caption: TUDCA's role in mitigating ER stress.
EGFR/p-Akt/CREB1 Pathway in Osteogenic Differentiation
Recent studies have also implicated TUDCA in promoting the osteogenic differentiation of mesenchymal stem cells through the EGFR/p-Akt/CREB1 pathway[9].
Caption: TUDCA-induced osteogenic differentiation pathway.
Conclusion
The key distinction between TUDCA and this compound lies not in their biological function but in their application. TUDCA is the therapeutic and research agent of interest, while TUDCA-d4 is an indispensable analytical tool that enables its accurate quantification. The isotopic labeling of TUDCA-d4 provides a robust and reliable internal standard for mass spectrometric assays, ensuring the high-quality data required in preclinical and clinical research. Understanding this fundamental difference is crucial for researchers and drug development professionals working with this promising therapeutic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Differences between UDCA and TUDCA Lyphar Provide Competitive Price [biolyphar.com]
- 9. Tauroursodeoxycholic Acid Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Tauroursodeoxycholate-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Tauroursodeoxycholate (TUDCA) using its deuterated internal standard, Tauroursodeoxycholate-d4 (TUDCA-d4), by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and research into the roles of bile acids in various physiological and pathological processes.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a taurine-conjugated secondary bile acid with demonstrated cytoprotective and anti-inflammatory properties. Its quantification in biological matrices is essential for understanding its therapeutic potential and metabolic fate. The use of a stable isotope-labeled internal standard, such as TUDCA-d4, is critical for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] This document outlines detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation.
Key Applications
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of TUDCA.
-
Therapeutic Drug Monitoring: To optimize dosing regimens and ensure patient safety and efficacy.
-
Clinical Research: To investigate the role of TUDCA in liver diseases, neurodegenerative disorders, and metabolic conditions.
-
Microbiome Research: To study the influence of gut microbiota on bile acid metabolism.[3]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of TUDCA.
Table 1: Mass Spectrometry Parameters for TUDCA and TUDCA-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |
| TUDCA | 498.4 | 80.1 | 60 | Negative ESI |
| TUDCA-d4 | 503.2 | 79.9 | Not specified | Negative ESI |
| TUDCA (alternative) | 498.5 | 124.0 / 79.8 | Not specified | Negative ESI |
Data sourced from multiple validated methods.[4][5][6]
Table 2: Typical Calibration and Quality Control Sample Concentrations in Plasma
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 0.5 - 250 |
| Low Quality Control (LQC) | 1.5 |
| Medium Quality Control (MQC) | 100 |
| High Quality Control (HQC) | 200 |
Concentration ranges may vary based on the specific assay requirements and instrumentation.[4]
Table 3: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 9 ng/mL |
| Intra- and Inter-day Precision (RSD%) | < 15% |
| Accuracy (RE%) | ± 15% |
| Extraction Recovery | > 85% |
These values represent typical performance and should be established for each specific laboratory and application.[2][4][7]
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a protein precipitation method for the extraction of TUDCA from human plasma.
Materials:
-
Human plasma samples
-
This compound (TUDCA-d4) internal standard working solution
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials
Procedure:
-
Thaw plasma samples and the internal standard (ISTD) working solution at room temperature.
-
Vortex each plasma sample to ensure homogeneity.
-
Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the TUDCA-d4 ISTD working solution to the tube and vortex briefly.
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-60 °C).[1]
-
Reconstitute the dried extract in 200 µL of a suitable mobile phase, such as 35% methanol in water.[1]
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol offers a more rigorous cleanup for complex matrices.
Materials:
-
Human plasma samples
-
TUDCA-d4 internal standard working solution
-
0.05% (v/v) Acetic Acid in water
-
Methanol
-
20% (v/v) Methanol in water
-
Elution solution (e.g., Acetonitrile:Methanol:2mM Ammonium Formate pH 3.5 [48:06:46 v/v/v])[2]
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Other materials as listed in Protocol 1
Procedure:
-
Thaw and vortex plasma samples and ISTD solution as described previously.
-
Aliquot 500 µL of the plasma sample into a microcentrifuge tube.
-
Add 25 µL of the mixed ISTD solution and vortex.[2]
-
Add 500 µL of 0.05% v/v acetic acid and vortex.[2]
-
Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water twice.[2]
-
Load the prepared sample onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of 0.05% v/v acetic acid (three times) and 1 mL of 20% v/v methanol in water (twice).[2]
-
Elute the analytes with 1 mL of the elution solution.[2]
-
Collect the eluate and transfer it to an autosampler vial for analysis.
Protocol 3: Liquid Chromatography Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: A reverse-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.[4][9]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[4][9]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
Protocol 4: Mass Spectrometry Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer.
Parameters:
-
Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
Ion Spray Voltage: -4500 V.[9]
-
Gas Settings (Curtain, Nebulizer, Collision): Optimize according to the instrument manufacturer's recommendations.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantitative analysis of TUDCA-d4.
Caption: Simplified overview of bile acid synthesis and metabolism.
References
- 1. restek.com [restek.com]
- 2. nssresearchjournal.com [nssresearchjournal.com]
- 3. agilent.com [agilent.com]
- 4. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Note: Quantification of Tauroursodeoxycholic Acid (TUDCA) by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Tauroursodeoxycholic Acid (TUDCA) in biological matrices, such as plasma, using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, TUDCA-d4, for accurate and precise quantification.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid formed by the conjugation of taurine and ursodeoxycholic acid (UDCA).[1] For centuries, it has been used in traditional Chinese medicine and is now recognized for its therapeutic potential in various diseases. TUDCA's primary mechanisms of action include alleviating endoplasmic reticulum (ER) stress, inhibiting apoptosis, and reducing inflammation.[1][2][3] It functions as a chemical chaperone, helping to correctly fold proteins and prevent the aggregation of misfolded proteins that can lead to cellular dysfunction.[1][3] Furthermore, TUDCA has demonstrated neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's disease by inhibiting mitochondrial cell death pathways and mitigating ER stress.[1]
Given its broad therapeutic promise, a robust, sensitive, and specific analytical method is essential for pharmacokinetic studies, drug metabolism research, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity and sensitivity.[4] This protocol details a validated method for TUDCA quantification using its deuterated analog, TUDCA-d4, as an internal standard (IS) to ensure accuracy by correcting for variations in sample preparation and matrix effects.[5][6]
Principle of the Method
This method quantifies TUDCA in plasma using a simple and rapid protein precipitation extraction. The sample is first spiked with a known concentration of TUDCA-d4 internal standard. Proteins are then precipitated using a cold organic solvent. After centrifugation, the supernatant is collected and analyzed by UHPLC-MS/MS.
Chromatographic separation is achieved on a reverse-phase C18 column. The analytes are detected by a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring the transition of a specific precursor ion to a product ion for both TUDCA and the TUDCA-d4 internal standard. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Experimental Protocol
Materials and Reagents
-
TUDCA analytical standard (≥98% purity)
-
Tauroursodeoxycholic Acid-d4 (TUDCA-d4) internal standard (≥98% purity)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Ammonium Acetate (≥99% purity)
-
Formic Acid (LC-MS grade)
-
Control biological matrix (e.g., double charcoal-stripped human plasma)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
TUDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve TUDCA in methanol.
-
TUDCA-d4 Stock Solution (100 µg/mL): Accurately weigh and dissolve TUDCA-d4 in methanol.[5]
-
TUDCA Working Solutions: Prepare serial dilutions of the TUDCA stock solution with 50:50 methanol/water to create calibration standards.
-
TUDCA-d4 Working Solution (IS): Dilute the TUDCA-d4 stock solution with acetonitrile to a final concentration (e.g., 15-200 ng/mL, to be optimized based on instrument sensitivity).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the TUDCA-d4 internal standard working solution (in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at approximately 18,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following tables summarize the typical conditions for analysis. These may require optimization for specific instrumentation.
Table 1: UHPLC Conditions
| Parameter | Value |
|---|---|
| Column | Reverse-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)[7] |
| Mobile Phase A | Water with 2 mM Ammonium Acetate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) |
| Flow Rate | 0.5 mL/min[7] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | (Example) 0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (30% B) |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transition TUDCA | Q1: 498.4 m/z → Q3: 80.1 m/z[7][8] |
| MRM Transition TUDCA-d4 | Q1: 502.4 m/z → Q3: 79.5 m/z[5][9] |
Data Presentation and Method Performance
Data should be processed using the instrument's software. A calibration curve is constructed using a weighted (1/x²) linear regression of the peak area ratio (TUDCA/TUDCA-d4) versus the concentration of the calibration standards. The concentration of TUDCA in unknown samples is then determined from this curve.
Table 3: Typical Method Validation Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 5 - 3000 ng/mL | [5][10][11] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [12] |
| Intra-day Precision (RSD%) | < 10% | [6] |
| Inter-day Precision (RSD%) | < 10% | [6] |
| Accuracy (RE%) | Within ±15% | [6][7] |
| Extraction Recovery | > 85% |[10] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the TUDCA quantification protocol.
Caption: Workflow for TUDCA quantification using LC-MS/MS.
TUDCA Signaling Pathways
TUDCA exerts its cytoprotective effects by modulating several key cellular signaling pathways, primarily by reducing cellular stress and inhibiting programmed cell death.
Caption: Key signaling pathways modulated by TUDCA.
References
- 1. restorativemedicine.org [restorativemedicine.org]
- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nssresearchjournal.com [nssresearchjournal.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasma Bile Acid Analysis Using TUDCA-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules in the regulation of lipid, glucose, and energy metabolism. Accurate quantification of bile acids in plasma is essential for understanding their physiological and pathological roles, as well as for the development of therapeutics targeting bile acid-related pathways. However, the analysis of bile acids in a complex matrix like plasma presents significant challenges, including the presence of interfering substances such as proteins and phospholipids, which can lead to matrix effects and inaccurate quantification.[1]
The use of a stable isotope-labeled internal standard is critical for mitigating these challenges. Tauroursodeoxycholic acid-d4 (TUDCA-d4) is an ideal internal standard for the quantification of tauroursodeoxycholic acid (TUDCA) and other related bile acids.[2] Its chemical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation and analysis, thus effectively correcting for analyte loss and ionization suppression or enhancement in the mass spectrometer.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of bile acids in plasma using TUDCA-d4 as an internal standard: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique depends on the specific requirements of the analysis, such as desired cleanliness of the extract, sample throughput, and the analytical instrumentation used. The following table summarizes the quantitative performance of the three techniques.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | Good (Generally >80%) | Excellent (88-101%)[3] | Good to Excellent |
| Precision (RSD%) | <15% | <10%[3] | <15% |
| Accuracy | Good | Excellent | Good |
| Matrix Effect | Moderate to High | Low | Moderate |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | High | Low to Moderate |
| Protocol Simplicity | Simple | Complex | Moderate |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples.[4][5] It is well-suited for high-throughput applications.
Materials:
-
Plasma sample
-
TUDCA-d4 internal standard solution (in methanol or acetonitrile)
-
Ice-cold acetonitrile or methanol[4]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 methanol/water)
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add a pre-determined amount of TUDCA-d4 internal standard solution.
-
Add 400 µL of ice-cold acetonitrile (a 4:1 ratio of solvent to sample).[6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[6]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4][6]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.[4]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by removing not only proteins but also other interfering substances like phospholipids, resulting in reduced matrix effects.[4][7]
Materials:
-
Plasma sample
-
TUDCA-d4 internal standard solution
-
SPE cartridges (e.g., C18)[4]
-
SPE manifold
-
Methanol (for conditioning and elution)
-
Water (for conditioning and washing)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solution
Protocol:
-
Pre-treat the plasma sample: To 100 µL of plasma, add the TUDCA-d4 internal standard and 400 µL of methanol. Vortex and centrifuge to precipitate proteins as described in the PPT protocol. Use the supernatant for the following SPE steps.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.[4]
-
Load the sample: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of water through the cartridge to remove polar impurities.
-
Elute the bile acids: Elute the bile acids from the cartridge with 1 mL of methanol into a clean collection tube.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It can be effective in removing a broad range of interfering compounds.[4]
Materials:
-
Plasma sample
-
TUDCA-d4 internal standard solution
-
Extraction solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate)
-
Aqueous buffer (e.g., phosphate buffer, pH 7)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solution
Protocol:
-
To 100 µL of plasma in a glass tube, add the TUDCA-d4 internal standard.
-
Add 100 µL of aqueous buffer and vortex briefly.
-
Add 500 µL of the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.[4]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflows
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. caymanchem.com [caymanchem.com]
- 3. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
Application Notes and Protocols: TUDCA-d4 Stock and Working Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid-d4 (TUDCA-d4) is the deuterated form of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid with significant therapeutic potential. TUDCA is the taurine conjugate of ursodeoxycholic acid (UDCA) and is found in small amounts in human bile.[1][2][3][4] It is known for its cytoprotective effects, primarily attributed to its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[5][6][7][8] TUDCA has been shown to reduce apoptosis, oxidative stress, and inflammation in various in vitro and in vivo models, making it a subject of interest in neurodegenerative diseases, liver diseases, and diabetes.[3][5][9][10] TUDCA-d4 is primarily utilized as an internal standard for the accurate quantification of TUDCA in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[2][11][12]
This document provides detailed protocols for the preparation of TUDCA-d4 stock and working solutions to ensure accurate and reproducible experimental outcomes.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative information for TUDCA-d4.
Table 1: Physical and Chemical Properties of TUDCA-d4 (Sodium Salt)
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₀D₄NO₆S • Na | [2] |
| Formula Weight | 525.7 g/mol | [2] |
| Purity | ≥95% (≥99% deuterated forms) | [2][13][14] |
| Form | Crystalline solid | [2][13][14] |
| Storage | -20°C | [2][13][14] |
| Stability | ≥ 4 years at -20°C | [2][13][14] |
Table 2: Solubility of TUDCA-d4 (Sodium Salt)
| Solvent | Solubility | Reference |
| DMSO | ≥20 mg/mL | [2][15] |
| DMF | ≥25 mg/mL | [2][15] |
| Ethanol | ≥1 mg/mL | [2][15] |
| PBS (pH 7.2) | ~1 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM TUDCA-d4 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of TUDCA-d4 in DMSO, a common solvent for this compound.
Materials:
-
TUDCA-d4 (sodium salt) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate TUDCA-d4: Allow the vial of TUDCA-d4 solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh TUDCA-d4: Accurately weigh a specific amount of TUDCA-d4 solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.257 mg of TUDCA-d4 (Formula Weight = 525.7 g/mol ).
-
Dissolve in DMSO: Add the weighed TUDCA-d4 to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 5.257 mg of TUDCA-d4, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the TUDCA-d4 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Under these conditions, the stock solution is stable for at least one month, and for up to 6 months at -80°C.[15]
Protocol 2: Preparation of TUDCA-d4 Working Solutions
Working solutions are typically prepared by diluting the stock solution in an appropriate buffer or cell culture medium. The final concentration of the working solution will depend on the specific experimental requirements. As TUDCA-d4 is often used as an internal standard, working solutions are prepared to match the expected concentration range of the endogenous TUDCA in the samples.
Materials:
-
10 mM TUDCA-d4 stock solution in DMSO
-
Phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes
Procedure:
-
Determine the Final Concentration: Decide on the desired final concentration of the TUDCA-d4 working solution for your experiment.
-
Calculate the Dilution: Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in the desired final volume.
-
Formula: (Volume of stock) = (Final concentration × Final volume) / Stock concentration
-
Example: To prepare 1 mL of a 100 µM working solution:
-
Volume of stock = (100 µM × 1 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Prepare the Working Solution: Add the calculated volume of the aqueous buffer (e.g., 990 µL of PBS) to a sterile tube. Then, add the calculated volume of the 10 mM TUDCA-d4 stock solution (10 µL).
-
Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogenous.
-
Solvent Consideration: Ensure that the final concentration of DMSO in the working solution is low enough to not affect the experimental system (typically <0.5%). In the example above, the final DMSO concentration is 1%. Further dilution may be necessary depending on the sensitivity of the assay.
-
Use Immediately: It is recommended to use aqueous solutions of TUDCA-d4 on the same day they are prepared, as their stability in aqueous buffers is limited.[13] Do not store aqueous working solutions for more than one day.[13]
Visualizations
TUDCA Signaling Pathways
TUDCA is known to modulate several signaling pathways, primarily related to reducing ER stress and apoptosis. A simplified diagram of some key pathways is presented below.
Caption: Simplified diagram of TUDCA's signaling pathways.
Experimental Workflow: TUDCA-d4 Solution Preparation
The following diagram illustrates the logical flow for preparing TUDCA-d4 stock and working solutions.
Caption: Workflow for preparing TUDCA-d4 solutions.
References
- 1. bodybio.com [bodybio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bodybio.co.uk [bodybio.co.uk]
- 5. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. examine.com [examine.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: The Role of TUDCA-d4 in Pharmacokinetic Studies of Tauroursodeoxycholic Acid (TUDCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid with a growing body of research highlighting its therapeutic potential in various conditions, including cholestatic liver diseases, neurodegenerative disorders, and metabolic diseases.[1][2][3] To properly evaluate its efficacy and safety, it is crucial to understand its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted by the body. Pharmacokinetic studies are essential for determining optimal dosing regimens and ensuring that the drug reaches its target site at effective concentrations.
Quantitative bioanalysis, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for measuring drug concentrations in biological matrices like plasma. The accuracy and reliability of these measurements are paramount. One of the most critical components for achieving high-quality data in LC-MS/MS assays is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Tauroursodeoxycholic acid-d4 (TUDCA-d4), is considered the ideal choice.
TUDCA-d4 is chemically identical to TUDCA, with the exception that four hydrogen atoms have been replaced by deuterium atoms. This mass difference allows it to be distinguished from the unlabeled TUDCA by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during sample preparation and analysis. This document provides detailed application notes and protocols on the use of TUDCA-d4 as an internal standard in the pharmacokinetic analysis of TUDCA.
Application Notes
The Principle of Using TUDCA-d4 as an Internal Standard
In quantitative LC-MS/MS, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample. Its purpose is to correct for variations that can occur at multiple stages of the analytical process.[4] Deuterated standards like TUDCA-d4 are the preferred choice because they co-elute with the analyte (TUDCA) and experience nearly identical effects from the sample matrix and instrument variability.[5][6]
Key advantages of using TUDCA-d4 include:
-
Correction for Sample Loss: TUDCA-d4 compensates for any loss of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Since TUDCA and TUDCA-d4 have the same chemical properties, their extraction recoveries are expected to be identical.[4]
-
Compensation for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's ion source. This phenomenon, known as ion suppression or enhancement, can lead to inaccurate quantification.[7] Because TUDCA-d4 co-elutes with TUDCA, it is subjected to the same matrix effects, allowing the ratio of their signals to remain constant and ensuring accurate measurement.[4]
-
Improved Precision and Accuracy: By normalizing the TUDCA response to the TUDCA-d4 response, the method's precision and accuracy are significantly improved, which is critical for reliable pharmacokinetic parameter estimation.[8][9]
The quantification is based on the peak area ratio of the analyte to the internal standard. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve, which is then used to determine the TUDCA concentration in unknown samples.
Logical Workflow for TUDCA Pharmacokinetic Analysis
The process involves administering TUDCA, collecting biological samples over time, and then analyzing these samples to determine the drug concentration. TUDCA-d4 is integral to the analytical phase.
Caption: Workflow for a TUDCA pharmacokinetic study.
Experimental Protocols
This section outlines a typical protocol for the quantification of TUDCA in human plasma using TUDCA-d4 as an internal standard, synthesized from published methodologies.[8][9][10][11]
Preparation of Stock and Working Solutions
-
TUDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve TUDCA in a suitable solvent (e.g., methanol or a mix of Diluent A and B).
-
TUDCA-d4 Stock Solution (0.2 mg/mL): Accurately weigh and dissolve TUDCA-d4 in a suitable solvent.[9]
-
TUDCA Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the TUDCA stock solution to cover the desired calibration range (e.g., 9 to 3000 ng/mL).[9]
-
TUDCA-d4 Internal Standard (IS) Working Solution: Dilute the TUDCA-d4 stock solution to a final concentration appropriate for addition to the samples (e.g., 15 ng/mL).[9]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common, rapid method for extracting bile acids from plasma.
-
Label polypropylene tubes for calibrators, quality controls (QCs), and unknown study samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 10 µL of the TUDCA-d4 IS working solution to all tubes (except blanks) and vortex briefly.
-
Add 200 µL of cold acetonitrile or methanol to precipitate plasma proteins.[11]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Caption: Plasma sample preparation workflow.
LC-MS/MS Analysis
The following are representative conditions. The method must be optimized and validated for the specific instrumentation used.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[11] |
| Mobile Phase A | 2 mM Ammonium formate in water (pH 3.5)[9] |
| Mobile Phase B | Acetonitrile/Methanol mixture[9] |
| Flow Rate | 0.5 - 0.6 mL/min[9][11] |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[9][10] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (MRM Transitions)
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both TUDCA and TUDCA-d4. This provides high selectivity for the analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| TUDCA | 498.4 | 80.1 | [11] |
| TUDCA-d4 | 502.4 | 79.5 | [12] |
Note: Slight variations in m/z values may occur between different instruments and studies.[10][11]
Data Presentation
Pharmacokinetic Parameters of TUDCA
Accurate quantification using TUDCA-d4 allows for the reliable determination of key pharmacokinetic parameters. While specific PK data from a single study using TUDCA-d4 is not fully detailed in the search results, the following table presents hypothetical but realistic parameters following oral administration of TUDCA, which would be the output of such a study.
| Parameter | Description | Example Value |
| Cmax | Maximum observed plasma concentration | 2500 ng/mL |
| Tmax | Time to reach Cmax | 2.0 hours |
| AUC(0-t) | Area under the concentration-time curve | 8500 ng·h/mL |
| t1/2 | Elimination half-life | 3.5 hours |
Method Validation Summary
A validated bioanalytical method ensures that the results are reliable. Key validation parameters from a study using deuterated bile acid standards are summarized below.[8]
| Validation Parameter | Typical Acceptance Criteria | Result from a Representative Study[8] |
| Linearity (r) | ≥ 0.99 | 0.9975 - 0.9994 |
| Intra-day Precision (%RSD) | ≤ 15% | 0.72 - 9.35% |
| Inter-day Precision (%RSD) | ≤ 15% | 3.82 - 9.02% |
| Accuracy (%RE) | ± 15% | -12.42 to 5.67% |
| Recovery | Consistent and reproducible | 95.90 - 98.82% |
| Matrix Effect | Minimal | 95.53 - 99.80% |
These results demonstrate that a method using a deuterated internal standard like TUDCA-d4 can be highly precise, accurate, and robust for pharmacokinetic studies.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. examine.com [examine.com]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nssresearchjournal.com [nssresearchjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for TUDCA-d4 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tauroursodeoxycholic acid-d4 (TUDCA-d4) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). TUDCA-d4 is a deuterated internal standard crucial for the accurate quantification of endogenous and administered TUDCA, a bile acid with significant therapeutic potential.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated cytoprotective and anti-apoptotic effects, making it a molecule of interest in various diseases, including cholestatic liver diseases, neurodegenerative disorders, and metabolic conditions.[1][2] Its mechanism of action is primarily attributed to the alleviation of endoplasmic reticulum (ER) stress and modulation of the unfolded protein response (UPR).[1][3][4][5][6][7][8] Accurate quantification of TUDCA in biological matrices is essential for pharmacokinetic, pharmacodynamic, and clinical studies. The use of a stable isotope-labeled internal standard like TUDCA-d4 is the gold standard for LC-MS/MS-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.[1]
Mass Spectrometry Parameters
The successful detection of TUDCA-d4 relies on optimized mass spectrometry parameters. Negative ion electrospray ionization (ESI) is the preferred mode for the analysis of bile acids. The most commonly utilized and validated multiple reaction monitoring (MRM) transition for TUDCA-d4 is presented below, along with typical parameters for its non-deuterated counterpart, TUDCA.
Table 1: Mass Spectrometry Parameters for TUDCA and TUDCA-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| TUDCA | 498.0 - 498.4 | 79.6 - 80.0 | Negative ESI | [9][10][11] |
| TUDCA-d4 | 502.4 | 79.5 | Negative ESI | [9][10] |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required level of sensitivity. Two common and effective methods are protein precipitation (PPT) and solid-phase extraction (SPE).
Protocol 3.1.1: Protein Precipitation (PPT) for Plasma/Serum Samples
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300-400 µL of ice-cold acetonitrile containing the internal standard (TUDCA-d4).[11][12]
-
Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 50:50 methanol:water).[12]
-
Vortex to dissolve the residue and centrifuge again to remove any remaining particulates before injection into the LC-MS/MS system.
Protocol 3.1.2: Solid-Phase Extraction (SPE) for Cleaner Samples
SPE provides a cleaner extract by removing more interfering substances, which can improve sensitivity and reduce matrix effects.
-
Precondition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) with methanol followed by water.
-
To 500 µL of plasma, add 50 µL of internal standard solution (TUDCA-d4) and 400 µL of 5 mM ammonium formate solution and vortex.[13]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and polar interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).[13]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is critical to resolve TUDCA from its isomers and other endogenous bile acids. A reverse-phase C18 column is commonly used.
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or an ammonium acetate/formate buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | A linear gradient from a low to a high percentage of organic phase over several minutes is typically employed to achieve good separation of bile acids. |
Example Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 10 |
| 12.0 | 10 |
Signaling Pathways and Experimental Workflows
TUDCA Signaling Pathway in ER Stress
TUDCA is a well-established chemical chaperone that alleviates ER stress. The accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or overwhelming ER stress leads to apoptosis. TUDCA intervenes in this process by enhancing the protein folding capacity of the ER, thereby reducing the UPR activation and subsequent cell death.
Caption: TUDCA alleviates ER stress by enhancing protein folding, thereby inhibiting the UPR and apoptosis.
Experimental Workflow for TUDCA-d4 Quantification
The following diagram illustrates a typical workflow for the quantification of TUDCA using TUDCA-d4 as an internal standard.
Caption: A standard workflow for the quantification of TUDCA using TUDCA-d4 internal standard.
Conclusion
The methods and protocols outlined in this document provide a robust framework for the reliable quantification of TUDCA-d4 and, by extension, TUDCA in various biological matrices. The use of a stable isotope-labeled internal standard, coupled with optimized sample preparation and LC-MS/MS conditions, is paramount for achieving the accuracy and precision required in research and clinical settings. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this promising therapeutic agent.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. restorativemedicine.org [restorativemedicine.org]
- 3. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Tauroursodeoxycholic acid inhibits endoplasmic reticulum stress, blocks mitochondrial permeability transition pore opening, and suppresses reperfusion injury through GSK-3ß in cardiac H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medpace.com [medpace.com]
- 12. restek.com [restek.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of TUDCA-d4 in Clinical Research of Cholestatic Liver Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated therapeutic potential in the management of cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC). Its mechanisms of action are multifaceted, involving the protection of liver cells from the toxic effects of accumulating bile acids, modulation of key signaling pathways, and reduction of cellular stress. In clinical research, the deuterated form of TUDCA, TUDCA-d4, serves as a critical internal standard for the accurate quantification of TUDCA in biological samples. This document provides detailed application notes on the therapeutic rationale for TUDCA in cholestatic liver diseases and protocols for its quantification using TUDCA-d4, supported by clinical trial data and visualizations of its molecular pathways.
Application Notes: Therapeutic Rationale of TUDCA in Cholestasis
TUDCA exerts its hepatoprotective effects through several key mechanisms:
-
Reduction of Endoplasmic Reticulum (ER) Stress: TUDCA acts as a chemical chaperone, alleviating ER stress and the unfolded protein response (UPR), which are implicated in hepatocyte apoptosis.
-
Inhibition of Apoptosis: TUDCA has been shown to suppress apoptotic pathways in liver cells. One key mechanism is the inhibition of the CHOP-DR5-caspase-8 pathway, which is involved in bile acid-induced cell death.[1] By reducing the expression of GRP78 and CHOP, TUDCA mitigates the downstream activation of caspase-8 and executioner caspases.[1]
-
Activation of Protective Signaling Pathways: TUDCA dually activates the farnesoid X receptor (Fxr) and the nuclear factor erythroid 2-related factor 2 (Nrf2).[1]
-
Fxr activation modulates the expression of genes involved in bile acid synthesis and transport, such as BSEP, MRP2, NTCP, and CYP7A1, helping to reduce the burden of toxic bile acids in the liver.[1]
-
Nrf2 activation initiates an antioxidant response, protecting hepatocytes from oxidative stress, a common feature of cholestatic liver injury.[1]
-
-
Modulation of Bile Acid Pool: Oral administration of TUDCA leads to its enrichment in the bile acid pool, displacing more hydrophobic and cytotoxic bile acids. This shift towards a more hydrophilic bile acid composition reduces the detergent-like and damaging effects on liver cells.[2][3]
Data Presentation: Clinical Efficacy of TUDCA
Clinical trials have evaluated the efficacy of TUDCA in patients with cholestatic liver diseases, primarily Primary Biliary Cholangitis (PBC). The following tables summarize key quantitative data from a multicenter, randomized, double-blind trial comparing TUDCA with Ursodeoxycholic Acid (UDCA) in Chinese patients with PBC.[2]
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | TUDCA Group (n=133) | UDCA Group (n=66) |
| Age (years, mean ± SD) | 52.8 ± 9.1 | 53.5 ± 8.7 |
| Female (%) | 91.7 | 93.9 |
| Alkaline Phosphatase (ALP) (U/L, mean ± SD) | 310.5 ± 141.2 | 321.4 ± 153.8 |
| Total Bilirubin (μmol/L, mean ± SD) | 20.7 ± 15.3 | 22.1 ± 16.9 |
Table 2: Biochemical Response to TUDCA vs. UDCA after 24 Weeks of Treatment
| Efficacy Endpoint | TUDCA (750 mg/day) | UDCA (750 mg/day) | P-value |
| Patients with >25% ALP reduction from baseline (%) | 75.97 | 80.88 | 0.453 |
| Patients with >40% ALP reduction from baseline (%) | 55.81 | 52.94 | 0.699 |
Data from a study involving 199 PBC patients who were randomly assigned to receive either 250 mg of TUDCA three times a day or 250 mg of UDCA three times a day for 24 weeks.[2] The results indicate that TUDCA is as effective as UDCA in improving serum ALP levels in patients with PBC.[2]
Experimental Protocols: Quantification of TUDCA using TUDCA-d4
The accurate measurement of TUDCA concentrations in plasma is essential for pharmacokinetic and bioequivalence studies. TUDCA-d4 is the ideal internal standard for these analyses due to its similar chemical and physical properties to TUDCA, differing only in isotopic labeling, which allows for its distinct detection by mass spectrometry.
Protocol 1: LC-MS/MS Method for Simultaneous Quantification of UDCA, TUDCA, and GUDCA in Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of ursodiol and its major metabolites.
1. Sample Preparation (Solid Phase Extraction)
-
Spike plasma samples with TUDCA-d4 internal standard solution.
-
Perform solid phase extraction to isolate the analytes from the plasma matrix.
2. Chromatographic Conditions
-
HPLC System: Waters Xterra, 5µm column
-
Mobile Phase: Methanol and 5 mM ammonium formate with 0.1% acetic acid (70:30, v/v)
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for TUDCA and TUDCA-d4.
-
4. Calibration and Quantification
-
Prepare calibration curves by spiking known concentrations of TUDCA into blank plasma.
-
The concentration of TUDCA in the study samples is determined by comparing the peak area ratio of TUDCA to TUDCA-d4 against the calibration curve.
Protocol 2: UHPLC-MS/MS Method for TUDCA Quantification
This protocol is based on a validated method for quantifying endogenous UDCA and its metabolites.
1. Sample Preparation (Solid Phase Extraction)
-
Use a direct elution method for solid phase extraction of TUDCA from plasma samples, after the addition of TUDCA-d4.
2. Chromatographic Conditions
-
UHPLC System: Reverse-phase C18 Symmetry Shield (50mm x 4.6mm, 5.0µm) column
-
Mobile Phase: Acetonitrile:Methanol:2mM Ammonium formate (pH 3.5) (48:06:46% v/v)
-
Flow Rate: 0.600 mL/min
-
Mode: Isocratic
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM)
4. Linearity
-
The calibration curve for TUDCA is typically linear over a concentration range of 9 to 3000 ng/mL.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways influenced by TUDCA and a general experimental workflow for its analysis.
Caption: TUDCA's multifaceted mechanism of action in cholestatic liver disease.
Caption: Experimental workflow for TUDCA quantification using TUDCA-d4.
References
- 1. portlandpress.com [portlandpress.com]
- 2. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of orally administered tauroursodeoxycholic acid in patients with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TUDCA-d4 Stability and Degradation in Solution: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tauroursodeoxycholic acid-d4 (TUDCA-d4). Here, you will find information on its stability, potential degradation issues, and best practices for handling and analysis in solution.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for TUDCA-d4?
TUDCA-d4, whether in solid form or as a solution in an organic solvent like methanol, should be stored in a freezer at -20°C and protected from light.[1][2][3] The stability of the crystalline solid is reported to be at least 4 years under these conditions.[2][4] For solutions in sealed ampules under argon, the stability can extend to 7 years or more.[5]
2. How soluble is TUDCA-d4 in common laboratory solvents?
TUDCA-d4 is soluble in a variety of organic solvents. For aqueous solutions, it is sparingly soluble. It is recommended to first dissolve TUDCA-d4 in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4]
Quantitative Solubility Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL[2][3] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL[2][3] |
| Ethanol | ~1 mg/mL[2][3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL[2][3] |
| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.2 mg/mL[4] |
3. My TUDCA-d4 solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur for several reasons:
-
Solvent Choice and Concentration: You may have exceeded the solubility limit of TUDCA-d4 in your chosen solvent. Refer to the solubility table above to ensure you are working within the appropriate concentration range.
-
Temperature Effects: Solubility can decrease at lower temperatures. If you have stored your solution in the refrigerator or freezer, allow it to warm to room temperature and vortex gently to see if the precipitate redissolves.
-
pH of Aqueous Solutions: The solubility of bile acids like TUDCA-d4 can be pH-dependent. Ensure the pH of your aqueous buffer is compatible with maintaining solubility.
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for TUDCA-d4 precipitation.
4. How stable is TUDCA-d4 in aqueous solutions?
Aqueous solutions of TUDCA are not recommended for storage for more than one day.[4][6] For optimal stability, it is best to prepare fresh aqueous solutions for each experiment. If you must store an aqueous solution, aliquot it and freeze it at -80°C immediately after preparation and use it as soon as possible after thawing. Avoid repeated freeze-thaw cycles.
5. I suspect my TUDCA-d4 has degraded. How can I check for degradation?
Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
HPLC Analysis: A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the main TUDCA-d4 peak, can indicate degradation.
-
Mass Spectrometry Analysis: Degradation may result in the appearance of new mass-to-charge ratios (m/z) corresponding to degradation products. Common degradation pathways for similar molecules can involve hydrolysis of the amide bond linking taurine to the bile acid steroid core.
Potential Degradation Pathway
Caption: Potential hydrolytic degradation of TUDCA-d4.
6. What are the expected mass transitions for TUDCA-d4 in LC-MS/MS analysis?
For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor and product ion transitions are monitored. Based on literature for TUDCA and its deuterated analogs, you can expect the following transitions in negative ion mode:
TUDCA-d4 and TUDCA Mass Transitions (Negative ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| TUDCA | 498.4 | 80.1[7] |
| TUDCA-d5 | 503.2 | 79.9[7] |
| TUDCA-d4 | ~502.4 | ~79.5[8] |
Note: The exact m/z values may vary slightly depending on the instrument calibration and the specific deuteration pattern of the internal standard used.
Experimental Protocols
Protocol 1: Preparation of TUDCA-d4 Stock Solution
-
Warm to Room Temperature: Allow the vial of solid TUDCA-d4 to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of an appropriate organic solvent (e.g., DMSO for a high concentration stock) to the vial to achieve the target concentration.
-
Dissolution: Vortex the solution until all the solid has completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Inert Gas Purge: For long-term storage of the stock solution, it is recommended to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.[4][6]
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol 2: Stability Assessment of TUDCA-d4 in an Experimental Buffer
-
Solution Preparation: Prepare a solution of TUDCA-d4 in your experimental buffer at the desired concentration. It is advisable to first dissolve the TUDCA-d4 in a small amount of an organic solvent like DMSO before diluting with the buffer to ensure complete dissolution.[4]
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by a validated stability-indicating method, such as LC-MS/MS, to determine the initial concentration and purity.
-
Incubation: Store the remaining solution under the experimental conditions you wish to test (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them using the same LC-MS/MS method.
-
Data Evaluation: Compare the concentration and purity of TUDCA-d4 at each time point to the initial (T=0) values. The appearance of new peaks or a significant decrease in the main TUDCA-d4 peak indicates degradation.
LC-MS/MS Method for TUDCA Analysis
The following is a general method based on published literature and can be adapted for specific instrumentation.[7][9][10]
-
Chromatographic Column: A C18 reversed-phase column (e.g., ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm or Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) is commonly used.[7][9]
-
Mobile Phase: A gradient elution with a combination of an aqueous component (e.g., 2 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typical. The pH may be adjusted depending on the specific separation requirements.[7][9]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often employed.[7][11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative mode is recommended for high selectivity and sensitivity.[7][9]
Workflow for LC-MS/MS Stability Study
Caption: Workflow for a TUDCA-d4 stability study.
References
- 1. Tauroursodeoxycholic acid, sodium salt (2,2,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9882-C [isotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tauroursodeoxycholic Acid-d4 (sodium salt) | CAS 2410279-95-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
1. What is isotopic crosstalk and why does it occur with deuterated internal standards?
Isotopic crosstalk refers to the interference between the mass spectrometric signals of the analyte and its deuterated internal standard (IS). This can happen in two primary ways:
-
Natural Isotope Abundance: Many elements, such as carbon, chlorine, and bromine, have naturally occurring heavier isotopes. The isotopic pattern of the analyte can therefore overlap with the mass of the deuterated IS, leading to an artificially high IS response and an underestimation of the analyte concentration. This becomes more pronounced for higher molecular weight compounds and those containing isotopically rich elements.[1]
-
Impurities in the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[2] This impurity will contribute to the analyte signal, causing an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[2]
2. What is the "isotope effect" in chromatography when using deuterated standards?
The "isotope effect" refers to the potential for a deuterated internal standard to have a slightly different chromatographic retention time than its non-deuterated analyte counterpart.[3][4][5][6] This occurs because the substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, such as lipophilicity.[6][7] Deuterated compounds often elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography.[8]
3. Why might my deuterated internal standard be unstable?
The instability of a deuterated internal standard is often due to hydrogen-deuterium (H/D) exchange, where deuterium atoms on the standard are replaced by protons from the surrounding solvent or matrix.[3][9][10] This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on a carbon atom adjacent to a carbonyl group.[10] Storing deuterated compounds in acidic or basic solutions should generally be avoided as it can promote H/D exchange.[11] Loss of deuterium can lead to a decreased internal standard signal and the appearance of the unlabeled analyte, resulting in inaccurate quantification.[9]
4. Can a deuterated internal standard completely eliminate matrix effects?
While deuterated internal standards are excellent tools for compensating for matrix effects, they may not always eliminate them completely.[7][12][13][14] Matrix effects occur when co-eluting components from the sample matrix suppress or enhance the ionization of the analyte.[7] The underlying assumption is that the analyte and the internal standard will be equally affected. However, if there is a chromatographic separation between the analyte and the deuterated standard (the isotope effect), they may be exposed to different matrix components as they elute, leading to differential matrix effects and compromising the accuracy of the results.[6][7][12]
5. How do I choose the right deuterated internal standard?
Selecting an appropriate deuterated internal standard is crucial for a robust LC-MS assay. Key considerations include:
-
Number and Position of Deuterium Labels: A sufficient number of deuterium atoms should be incorporated to provide a mass shift that avoids interference from the natural isotopic abundance of the analyte. A mass difference of at least 3 atomic mass units is generally recommended.[6] The labels must be placed in stable, non-exchangeable positions to prevent H/D exchange.[10][15]
-
Isotopic Purity: The internal standard should have a high isotopic enrichment (ideally ≥98%) to minimize the amount of unlabeled analyte present as an impurity.[15][16]
-
Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience the same matrix effects.[17] However, as this is not always possible due to the isotope effect, it is important to assess the impact of any separation on the data quality.
Troubleshooting Guides
Problem 1: My calibration curve is non-linear, especially at high concentrations.
-
Possible Causes:
-
Recommended Actions:
-
Assess Isotopic Crosstalk:
-
Prepare a high-concentration solution of the unlabeled analyte without the internal standard and monitor the mass transition of the internal standard. A significant signal indicates crosstalk.
-
-
Check for Impurities in the Internal Standard:
-
Inject a solution of the deuterated internal standard and monitor the mass transition of the unlabeled analyte. A signal here confirms the presence of the unlabeled analyte as an impurity.
-
-
Solutions:
-
Use a higher mass-labeled internal standard: If crosstalk is the issue, switching to an internal standard with a greater number of deuterium atoms or using a ¹³C- or ¹⁵N-labeled standard can resolve the overlap.
-
Correct for crosstalk: A nonlinear calibration function can be used to correct for the contribution of the analyte's isotopes to the internal standard's signal.[1]
-
Use a purer internal standard: If the issue is an impurity in the standard, obtain a new batch with higher isotopic purity.
-
Adjust the concentration of the internal standard: In some cases, increasing the concentration of the internal standard can mitigate the relative contribution of the analyte's crosstalk.
-
-
-
Experimental Protocol: Assessing Isotopic Crosstalk
-
Prepare a stock solution of the unlabeled analyte at the highest concentration of your calibration curve.
-
Prepare a working solution of the deuterated internal standard at the concentration used in your assay.
-
Inject the high-concentration analyte solution and acquire data, monitoring the MRM transition for the deuterated internal standard.
-
Inject the internal standard working solution and acquire data, monitoring the MRM transition for the internal standard.
-
Compare the peak area of the internal standard transition in the analyte-only injection to the peak area in the internal standard-only injection. A response greater than a predetermined threshold (e.g., 5% of the expected IS response) in the analyte-only sample indicates significant crosstalk.
-
-
Data Summary: Impact of Isotopic Crosstalk
| Analyte Concentration | Analyte Signal (cps) | IS Signal (cps) - No Crosstalk | IS Signal (cps) - With Crosstalk | Analyte/IS Ratio - No Crosstalk | Analyte/IS Ratio - With Crosstalk | % Deviation |
| 1 ng/mL | 10,000 | 1,000,000 | 1,000,100 | 0.010 | 0.010 | 0.0% |
| 10 ng/mL | 100,000 | 1,000,000 | 1,001,000 | 0.100 | 0.099 | -1.0% |
| 100 ng/mL | 1,000,000 | 1,000,000 | 1,010,000 | 1.000 | 0.990 | -1.0% |
| 1000 ng/mL | 10,000,000 | 1,000,000 | 1,100,000 | 10.000 | 9.091 | -9.1% |
| 5000 ng/mL | 50,000,000 | 1,000,000 | 1,500,000 | 50.000 | 33.333 | -33.3% |
This table illustrates how isotopic crosstalk from the analyte can artificially inflate the internal standard signal, leading to a negative bias in the calculated analyte/IS ratio that worsens at higher concentrations, causing a non-linear calibration curve.
-
Visualization: Isotopic Crosstalk Workflow
Caption: Troubleshooting workflow for non-linear calibration curves.
Problem 2: I'm seeing poor accuracy and precision, even with an internal standard.
-
Possible Causes:
-
Recommended Actions:
-
Evaluate Chromatographic Co-elution:
-
Carefully examine the chromatograms of the analyte and internal standard. Even a small separation can be problematic in regions of sharp changes in ion suppression.
-
-
Assess Differential Matrix Effects:
-
Perform a post-extraction addition experiment by comparing the response of the analyte and IS in a neat solution versus a post-spiked matrix extract. A significant difference in the matrix factor between the analyte and IS indicates a differential effect.
-
-
Solutions:
-
Modify Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to try and achieve better co-elution. Sometimes, using a column with slightly lower resolution can force co-elution and improve data quality.[6]
-
Use a Different Labeled Standard: If co-elution cannot be achieved, consider a ¹³C- or ¹⁵N-labeled internal standard, as these are less likely to exhibit a chromatographic shift.
-
Improve Sample Cleanup: More rigorous sample preparation can reduce the matrix components that cause ion suppression.
-
-
-
Experimental Protocol: Assessing Differential Matrix Effects
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Blank matrix extract.
-
-
Inject all samples and measure the peak areas of the analyte and IS.
-
Calculate the Matrix Factor (MF) for the analyte and IS:
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF_analyte / MF_IS
-
-
A value significantly different from 1.0 indicates a differential matrix effect. The variability of this value across different lots of matrix should also be assessed.
-
-
Data Summary: Impact of Chromatographic Shift on Matrix Effects
| Retention Time Difference (s) | Analyte Matrix Factor | IS Matrix Factor | IS-Normalized Matrix Factor | Observed Accuracy |
| 0.0 | 0.75 | 0.76 | 0.99 | 99.5% |
| 0.5 | 0.75 | 0.85 | 0.88 | 88.2% |
| 1.0 | 0.75 | 0.95 | 0.79 | 78.9% |
| 2.0 | 0.75 | 1.10 | 0.68 | 68.2% |
This table demonstrates that as the retention time difference between the analyte and internal standard increases, they can experience different degrees of ion suppression/enhancement, leading to a deviation of the IS-normalized matrix factor from 1 and a corresponding loss of accuracy.
-
Visualization: Impact of Chromatographic Shift
Caption: Impact of chromatographic co-elution vs. shift on matrix effects.
Problem 3: The response of my deuterated internal standard is decreasing over time, and/or I'm seeing a signal for the analyte in my blank samples.
-
Possible Causes:
-
Recommended Actions:
-
Investigate H/D Exchange:
-
Incubate the deuterated internal standard in the sample matrix or solvent at different pH values and temperatures for varying lengths of time.
-
Analyze the samples and monitor for a decrease in the deuterated IS signal and a corresponding increase in the unlabeled analyte signal.
-
-
Evaluate Adsorption:
-
Prepare the internal standard in different types of vials (e.g., polypropylene vs. silanized glass) to see if the response stabilizes.
-
Include a rinsing step in the autosampler wash protocol with a strong organic solvent.
-
-
Solutions:
-
Change Solvent/pH: If H/D exchange is confirmed, adjust the pH of the sample and reconstitution solvents to a more neutral range. Avoid strongly acidic or basic conditions.[11]
-
Use a More Stable Standard: Select an internal standard with deuterium labels in non-exchangeable positions or switch to a ¹³C- or ¹⁵N-labeled standard.
-
Optimize Storage Conditions: Store the internal standard stock and working solutions at low temperatures and protected from light to minimize degradation.
-
-
-
Experimental Protocol: Assessing H/D Exchange
-
Prepare solutions of the deuterated internal standard in various media:
-
Mobile phase A
-
Mobile phase B
-
Reconstitution solvent
-
Extracted blank plasma at pH 4, 7, and 9
-
-
Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots under typical sample processing and storage conditions (e.g., room temperature, 4°C).
-
At each time point, analyze the corresponding aliquots and measure the peak areas of both the deuterated internal standard and the unlabeled analyte.
-
Plot the peak areas versus time for each condition. A decrease in the IS area and/or an increase in the analyte area indicates H/D exchange.
-
-
Visualization: Decision Tree for IS Stability Issues
Caption: Decision tree for troubleshooting internal standard stability issues.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. myadlm.org [myadlm.org]
- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 18. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of TUDCA and TUDCA-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Tauroursodeoxycholic acid (TUDCA) and its deuterated internal standard, TUDCA-d4.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of TUDCA and TUDCA-d4.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Analyte interaction with active sites (e.g., silanols) on the column stationary phase. 2. Mobile Phase pH: The pH of the mobile phase is close to the pKa of TUDCA, causing it to be present in both ionized and non-ionized forms. 3. Column Overload: Injecting too high a concentration of the sample. | 1. Use a column with end-capping or a different stationary phase chemistry (e.g., a hybrid particle column). 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For TUDCA, a slightly acidic mobile phase (pH 3-4) using formic acid or ammonium formate can improve peak shape. 3. Reduce the injection volume or dilute the sample. |
| Peak Splitting or Shoulders | 1. Co-elution of Isomers: TUDCA may have closely eluting isomers present in the sample. 2. Injection Solvent Incompatibility: The solvent used to dissolve the sample is significantly stronger than the initial mobile phase. 3. Column Void or Contamination: A void has formed at the head of the column, or the column frit is partially blocked. | 1. Optimize the chromatographic gradient to improve resolution. A shallower gradient or a different organic modifier might be necessary. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Reverse-flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help prevent this. |
| Poor Resolution between TUDCA and TUDCA-d4 | 1. Isotope Effect: Deuterium can sometimes alter the retention time slightly compared to the non-deuterated analog. 2. Suboptimal Chromatography: The chromatographic conditions are not fully optimized for baseline separation. | 1. This is often minimal but can be addressed by fine-tuning the gradient. 2. Experiment with different columns, mobile phase compositions, and flow rates to achieve baseline separation. |
| Ion Suppression or Enhancement | 1. Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) compete for ionization in the MS source. 2. High Analyte Concentration: Saturation of the electrospray ionization process. | 1. Improve sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Optimize chromatography to separate TUDCA from the suppression zone. 3. Dilute the sample. |
| Inconsistent TUDCA-d4 Internal Standard Response | 1. Inaccurate Pipetting: Inconsistent addition of the internal standard to samples and calibrators. 2. Variability in Sample Preparation: Inconsistent recovery of the internal standard during extraction. 3. Matrix Effects: The internal standard may be affected by ion suppression or enhancement to a different extent than the analyte in some samples. | 1. Ensure accurate and consistent pipetting techniques. 2. Optimize and validate the sample preparation method to ensure consistent recovery. 3. Evaluate matrix effects during method validation using post-extraction addition experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for TUDCA and TUDCA-d4 in negative ion mode ESI-MS/MS?
The typical multiple reaction monitoring (MRM) transitions for TUDCA and TUDCA-d4 in negative electrospray ionization mode are summarized in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| TUDCA | 498.4 | 80.1 |
| TUDCA-d4 | 502.4 | 80.1 |
Q2: Which type of HPLC column is best suited for TUDCA analysis?
Reverse-phase C18 columns are the most commonly used for the separation of TUDCA and other bile acids. Columns with a particle size of less than 2 µm (UPLC) can provide higher resolution and faster analysis times. End-capped columns are recommended to minimize peak tailing caused by interactions with residual silanol groups.
Q3: What mobile phases are typically used for the separation of TUDCA and TUDCA-d4?
A common mobile phase combination is a mixture of an aqueous component and an organic solvent.
-
Aqueous (A): Water with an additive to control pH and improve ionization, such as 0.1% formic acid or 2-10 mM ammonium acetate.
-
Organic (B): Acetonitrile or methanol.
A gradient elution starting with a low percentage of the organic phase and gradually increasing is typically employed to achieve good separation of TUDCA from other endogenous components.
Q4: How can I prepare my biological samples for TUDCA analysis?
Sample preparation is critical for removing interferences and concentrating the analytes. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma or serum sample to precipitate proteins. The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analytes. C18 or mixed-mode cartridges are often used for bile acid extraction.
Q5: What are the key considerations for using TUDCA-d4 as an internal standard?
TUDCA-d4 is an ideal internal standard as it has very similar chemical and physical properties to TUDCA, leading to similar extraction recovery and chromatographic behavior. However, it is crucial to:
-
Ensure the purity of the TUDCA-d4 standard.
-
Add a consistent amount of TUDCA-d4 to all samples, calibrators, and quality controls.
-
Monitor the TUDCA-d4 response across the analytical batch for any significant variations that may indicate a problem with sample processing or instrument performance.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the TUDCA-d4 internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for TUDCA and TUDCA-d4. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Setting |
| HPLC System | UPLC or HPLC system |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | TUDCA: 498.4 -> 80.1; TUDCA-d4: 502.4 -> 80.1 |
Visualizations
Caption: Experimental workflow for TUDCA and TUDCA-d4 analysis.
Caption: Simplified signaling pathways influenced by TUDCA.
Preventing hydrogen-deuterium exchange in TUDCA-d4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent hydrogen-deuterium exchange (HDX) in experiments involving Tauroursodeoxycholic acid-d4 (TUDCA-d4).
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium exchange (HDX) and why is it a concern for my TUDCA-d4 experiments?
A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents).[1] For researchers using TUDCA-d4 as an internal standard in quantitative analysis (like LC-MS), this is a critical issue. The loss of deuterium atoms from TUDCA-d4 changes its mass, leading to inaccurate quantification of the unlabeled TUDCA you are measuring.[2]
Q2: Which hydrogen atoms in the TUDCA-d4 molecule are most susceptible to exchange?
A2: The deuterium atoms on TUDCA-d4 are located on the cholanoyl side chain. Generally, hydrogens (or deuteriums) on heteroatoms (like oxygen and nitrogen) are highly exchangeable. While the deuterium atoms in TUDCA-d4 are on carbon atoms, their proximity to carbonyl and hydroxyl groups can make them susceptible to exchange under certain conditions, particularly exposure to acidic or basic environments.[3][4]
Q3: What are the primary factors that promote HDX?
A3: The main factors that can accelerate the rate of hydrogen-deuterium exchange are:
-
pH: Both acidic and basic conditions can catalyze HDX. The minimum rate of exchange for many molecules is typically observed around pH 2.5-3.0.[5][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including HDX.[6]
-
Solvent Composition: Protic solvents (solvents with hydrogen atoms attached to an electronegative atom, like water, methanol, and ethanol) can serve as a source of hydrogen atoms for exchange.
Q4: How should I store my TUDCA-d4 to ensure its isotopic stability?
A4: TUDCA-d4 should be stored as a solid in a cool, dry place, protected from moisture. For long-term storage, -20°C is recommended. Once in solution, it is best to use aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions if possible, or prepare fresh solutions in a suitable buffer just before use. Avoid prolonged storage in aqueous or alcoholic solutions, especially at room temperature.
Troubleshooting Guides
Issue 1: Loss of Deuterium Signal or Inaccurate Quantification in LC-MS Analysis
Possible Cause: Hydrogen-deuterium exchange is occurring during sample preparation, storage, or analysis.
Solutions:
| Parameter | Recommendation | Rationale |
| pH of Solvents | Adjust the pH of all aqueous solvents and mobile phases to the range of 2.5-3.0. | The rate of HDX is minimized at this pH range.[5] |
| Temperature | Keep samples cold (0-4°C) during all preparation steps and in the autosampler. | Lower temperatures slow down the rate of the exchange reaction.[6] |
| Solvent Choice | Use aprotic solvents (e.g., acetonitrile) as much as possible in your sample preparation. If aqueous solutions are necessary, use D₂O-based buffers for dilutions where possible, though this is not always feasible in a back-exchange scenario. | Aprotic solvents lack exchangeable protons, thus preventing HDX. |
| Sample Storage | Analyze samples as quickly as possible after preparation. Avoid storing prepared samples in aqueous or protic organic solvents for extended periods. | The longer the exposure to protic solvents, the greater the potential for HDX. |
| LC Method | Minimize the analysis time per sample. | Reducing the time the sample spends in the LC system, particularly on the column in aqueous mobile phases, can reduce back-exchange.[5] |
Issue 2: Variability in TUDCA-d4 Response Between Samples
Possible Cause: Inconsistent sample handling is leading to varying degrees of HDX across your sample set.
Solutions:
| Parameter | Recommendation | Rationale |
| Standardization | Ensure uniform timing for all sample preparation steps. | Consistent exposure time to solvents and temperatures ensures that any minimal exchange that does occur is uniform across all samples. |
| pH Consistency | Prepare a large batch of mobile phase and sample diluent to ensure consistent pH for the entire analytical run. | Small variations in pH between batches of solvent can lead to different rates of HDX. |
| Autosampler Temperature | Maintain a constant and low temperature in the autosampler throughout the run. | Temperature fluctuations can lead to variability in the rate of exchange for samples analyzed at different times. |
Data Presentation: Illustrative Impact of pH and Temperature on Deuterium Stability
Table 1: Illustrative Effect of pH on TUDCA-d4 Deuterium Loss at a Constant Temperature (e.g., 25°C)
| pH of Aqueous Solution | Incubation Time (hours) | Expected % Deuterium Loss (Illustrative) |
| 2.5 | 24 | < 1% |
| 4.0 | 24 | 1-3% |
| 7.0 | 24 | 5-10% |
| 9.0 | 24 | > 15% |
Table 2: Illustrative Effect of Temperature on TUDCA-d4 Deuterium Loss at a Constant pH (e.g., pH 7.0)
| Temperature (°C) | Incubation Time (hours) | Expected % Deuterium Loss (Illustrative) |
| 4 | 24 | < 2% |
| 25 | 24 | 5-10% |
| 37 | 24 | 10-20% |
| 50 | 24 | > 25% |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for TUDCA-d4 in Plasma for LC-MS Analysis
-
Reagent Preparation:
-
Prepare a stock solution of TUDCA-d4 in a suitable organic solvent like methanol or acetonitrile.
-
Prepare a protein precipitation solvent (e.g., acetonitrile or methanol) containing the TUDCA-d4 internal standard at the desired concentration.
-
Prepare a reconstitution solvent. Ideally, this should have a high organic content and be pH-adjusted to ~3.0 if it contains an aqueous component.
-
-
Sample Extraction:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of the cold (4°C) protein precipitation solvent containing TUDCA-d4.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube or well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
-
Analysis:
-
Vortex to mix thoroughly.
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for immediate LC-MS analysis. Ensure the autosampler is cooled to 4°C.
-
Visualizations
Logical Workflow for Preventing HDX
Caption: Workflow to minimize hydrogen-deuterium exchange.
TUDCA's Role in Mitigating ER Stress Signaling
Caption: TUDCA's mechanism in reducing ER stress-induced apoptosis.
References
- 1. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Assessing the isotopic purity of Tauroursodeoxycholate-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the isotopic purity of Tauroursodeoxycholate-d4 (TUDCA-d4). Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it important for TUDCA-d4?
A1: Isotopic purity refers to the percentage of a deuterated compound, such as TUDCA-d4, that contains the desired number of deuterium atoms at the specified positions. It is crucial because the accuracy of quantitative analyses, particularly in pharmacokinetic and metabolic studies using TUDCA-d4 as an internal standard, depends on a precise understanding of its isotopic composition.[1][2][3] The presence of undeuterated (d0) or partially deuterated species can interfere with the quantification of the endogenous, unlabeled analyte.
Q2: What is the difference between isotopic enrichment and species abundance?
A2: Isotopic enrichment is the percentage of deuterium at a specific labeled position within the TUDCA-d4 molecule.[1] Species abundance, on the other hand, is the percentage of the entire population of molecules that has a specific isotopic composition (e.g., d4, d3, d2, etc.).[1] It's important to note that a high isotopic enrichment does not equate to 100% species abundance of the d4 isotopologue due to the statistical nature of the deuteration process.[1][4]
Q3: What are the common analytical techniques to assess the isotopic purity of TUDCA-d4?
A3: The most common and powerful techniques for determining the isotopic purity of TUDCA-d4 are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] High-Resolution Mass Spectrometry (HRMS) is particularly valuable for resolving and quantifying the different isotopologues.[3][5]
Q4: What are the expected mass-to-charge (m/z) ratios for TUDCA and TUDCA-d4 in mass spectrometry?
A4: In negative ion mode electrospray ionization (ESI), you can expect the following [M-H]⁻ ions:
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Tauroursodeoxycholic acid (TUDCA) | 498.5 | 124.0, 79.8[6] |
| This compound (TUDCA-d4) | 502.4 | 79.5[7] |
Q5: What is a typical acceptable isotopic purity for commercially available TUDCA-d4?
A5: Commercially available TUDCA-d4 often has a deuterated form purity of ≥99% (d1-d4).[8] However, the specific requirements for isotopic purity will depend on the sensitivity and accuracy needed for your application.
Troubleshooting Guide
Q1: I am seeing a significant peak at the m/z of unlabeled TUDCA (d0) in my TUDCA-d4 sample. What could be the cause?
A1: This could be due to several factors:
-
Incomplete Deuteration: The synthesis of TUDCA-d4 may not have gone to completion, resulting in a higher-than-expected amount of the unlabeled compound.
-
Contamination: Your TUDCA-d4 standard may be contaminated with unlabeled TUDCA.
-
In-source Back-Exchange: While less common for C-D bonds, hydrogen-deuterium (H/D) exchange can sometimes occur in the mass spectrometer's ion source.
Recommended Actions:
-
Verify Certificate of Analysis (CoA): Check the CoA for your TUDCA-d4 standard to see the reported isotopic distribution.
-
Analyze by HRMS: High-resolution mass spectrometry can confirm the presence and quantity of the d0 species.
-
Optimize MS Conditions: Ensure that the ion source conditions are not promoting H/D exchange.
Q2: My mass spectrum shows multiple peaks corresponding to d1, d2, and d3 species in addition to the expected d4 peak. Is this normal?
A2: Yes, this is expected. It is practically impossible to synthesize a compound with 100% isotopic purity.[1] Therefore, the final product will contain a statistical distribution of isotopologues (molecules that are chemically identical but differ in their isotopic composition).[1] The relative abundance of these species should be consistent with the isotopic enrichment level reported by the manufacturer.
Q3: How do I calculate the isotopic purity from my mass spectrometry data?
A3: The isotopic purity can be calculated from the relative abundance of the H/D isotopolog ions in the mass spectrum.[5]
-
Acquire a high-resolution mass spectrum of your TUDCA-d4 sample.
-
Identify and integrate the peak areas for each isotopologue (d0, d1, d2, d3, d4).
-
The isotopic purity is typically reported as the percentage of the desired isotopologue (d4) relative to the sum of all isotopologues.
Isotopic Purity Calculation:
Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
Q4: I am observing poor chromatographic peak shape or co-elution with interfering peaks. What should I do?
A4: Matrix effects and co-eluting interferences can affect the accuracy of your analysis.[9]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve separation.[9]
-
Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction, to remove interfering matrix components.[10][11]
-
Use a Different Product Ion: If an interference is observed for a specific product ion, selecting an alternative product ion for quantification may resolve the issue.[9]
Experimental Protocols
Protocol 1: Isotopic Purity Assessment of TUDCA-d4 by HPLC-MS/MS
This protocol outlines a general method for the analysis of TUDCA-d4 isotopic purity. Optimization may be required for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound (TUDCA-d4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)[6][7][10]
2. Sample Preparation:
-
Accurately weigh a small amount of TUDCA-d4 and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Further dilute the stock solution to a working concentration appropriate for your LC-MS system.
3. HPLC Conditions (example):
-
Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid or 2mM ammonium formate.[6][10]
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Column Temperature: 30 °C.[6]
4. Mass Spectrometry Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[10]
-
Scan Mode: Full scan for qualitative analysis of isotopologues and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.[7]
-
Precursor Ion (TUDCA-d4): m/z 502.4[7]
-
Product Ion (TUDCA-d4): m/z 79.5[7]
-
Precursor Ion (TUDCA): m/z 498.5[6]
-
Product Ion (TUDCA): m/z 124.0 or 79.8[6]
5. Data Analysis:
-
Acquire data in full scan mode to observe the distribution of TUDCA-d4 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity as described in the troubleshooting guide.
Visualizations
Caption: Workflow for assessing the isotopic purity of TUDCA-d4.
Caption: Troubleshooting logic for unexpected peaks in TUDCA-d4 analysis.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. nssresearchjournal.com [nssresearchjournal.com]
- 11. researchgate.net [researchgate.net]
Investigating retention time shifts between TUDCA and TUDCA-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time shifts between Tauroursodeoxycholic acid (TUDCA) and its deuterated internal standard, TUDCA-d4, during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing a consistent retention time shift between TUDCA and our internal standard, TUDCA-d4. Is this expected?
A1: Yes, a small, consistent retention time shift between an analyte and its deuterated internal standard is a known phenomenon in liquid chromatography. This is often attributed to the deuterium isotope effect. The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to differences in its interaction with the stationary phase.[1] While stable isotope-labeled internal standards are chosen for their similarity to the analyte, they do not always co-elute perfectly.
Q2: How significant can the retention time shift be between TUDCA and TUDCA-d4?
A2: The magnitude of the retention time shift due to the deuterium isotope effect is typically small, often in the range of a few seconds. However, the exact shift can vary depending on several factors, including the chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient slope, and temperature), the number and position of the deuterium labels on the TUDCA-d4 molecule, and the specific instrumentation used.
Q3: Can this retention time shift affect the accuracy of our quantitative results?
A3: A small, consistent shift in retention time is generally acceptable as long as the peaks are well-resolved and properly integrated. The primary purpose of the internal standard is to account for variability in sample preparation and instrument response. However, if the shift is significant and inconsistent, or if it leads to co-elution with interfering matrix components, it can impact the accuracy and precision of your results.
Q4: What is the underlying cause of the deuterium isotope effect on retention time?
A4: The deuterium isotope effect in chromatography is a complex phenomenon. One explanation is that the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to subtle differences in the molecule's van der Waals interactions and hydrogen bonding capabilities with the stationary phase. In reversed-phase chromatography, deuterated compounds are often slightly more lipophilic and may elute slightly earlier than their non-deuterated counterparts.
Q5: Should we aim to eliminate the retention time shift between TUDCA and TUDCA-d4?
A5: While complete co-elution is ideal, it is not always achievable or necessary. The focus should be on achieving consistent and reproducible chromatography with good peak shape and resolution from other components. A stable, predictable retention time difference is often manageable.
Troubleshooting Guide: Investigating Retention Time Shifts
If you are experiencing unexpected or variable retention time shifts between TUDCA and TUDCA-d4, follow this troubleshooting guide.
Problem: Inconsistent or Drifting Retention Times
Possible Cause 1: Mobile Phase Instability or Inaccurate Preparation
-
Troubleshooting Steps:
-
Prepare fresh mobile phases daily.
-
Ensure accurate measurement and mixing of all mobile phase components, including additives like formic acid or ammonium acetate.
-
Degas the mobile phases thoroughly to prevent bubble formation in the pump.
-
Verify that the pH of the aqueous mobile phase is consistent between runs. Small pH variations can significantly affect the retention of ionizable compounds like bile acids.
-
Possible Cause 2: Column Equilibration and Temperature Fluctuations
-
Troubleshooting Steps:
-
Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.
-
Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can lead to shifts in retention times.
-
Possible Cause 3: LC System Leaks or Pump Issues
-
Troubleshooting Steps:
-
Perform a system pressure test to check for leaks in fittings, pump seals, and injection valves.
-
Listen for any unusual pump noises that might indicate air bubbles or seal failure.
-
Monitor the pump pressure during a run. A fluctuating pressure can indicate a leak or a problem with the pump's check valves.
-
Problem: Significant or Sudden Change in Retention Time Shift
Possible Cause 1: Column Degradation or Contamination
-
Troubleshooting Steps:
-
Inspect the column for any signs of blockage or contamination, which can be indicated by a sudden increase in backpressure.
-
Flush the column with a strong solvent (refer to the column manufacturer's instructions) to remove any adsorbed matrix components.
-
If the problem persists, consider replacing the column with a new one.
-
Possible Cause 2: Changes in Sample Matrix
-
Troubleshooting Steps:
-
Analyze a system suitability standard (TUDCA and TUDCA-d4 in a clean solvent) to confirm the performance of the LC-MS system.
-
If the system suitability passes, the issue may be related to the sample matrix. Re-evaluate your sample preparation procedure to ensure efficient removal of interfering substances.
-
Quantitative Data Summary
The following table provides a hypothetical but realistic example of retention times for TUDCA and TUDCA-d4 under a typical reversed-phase LC-MS method. The observed shift is for illustrative purposes and may vary based on your specific experimental conditions.
| Compound | Expected Retention Time (min) | Observed Retention Time (min) - Run 1 | Observed Retention Time (min) - Run 2 | Observed Shift (TUDCA - TUDCA-d4) (sec) |
| TUDCA | 4.50 | 4.52 | 4.51 | 2.4 |
| TUDCA-d4 | 4.45 | 4.48 | 4.47 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of TUDCA from serum or plasma samples.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma sample.
-
Internal Standard Spiking: Add 10 µL of TUDCA-d4 internal standard solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS analysis.
LC-MS/MS Method for TUDCA and TUDCA-d4 Analysis
This is an example of a reversed-phase LC-MS/MS method suitable for the analysis of TUDCA and TUDCA-d4.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
TUDCA: Precursor ion (Q1) m/z 498.3 -> Product ion (Q3) m/z 124.1
-
TUDCA-d4: Precursor ion (Q1) m/z 502.3 -> Product ion (Q3) m/z 124.1
-
Visualizations
Caption: Experimental workflow for TUDCA and TUDCA-d4 analysis.
Caption: Troubleshooting logic for retention time shifts.
References
Technical Support Center: Enhancing TUDCA-d4 Extraction Recovery from Serum
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Tauroursodeoxycholic acid-d4 (TUDCA-d4) from serum samples. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and complete experimental protocols to address common challenges and enhance recovery rates in your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting TUDCA-d4 from serum?
A1: The three most prevalent techniques for extracting TUDCA-d4 and other bile acids from serum are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] Each method has its advantages and disadvantages in terms of simplicity, cost, and the cleanliness of the final extract.
Q2: Why is my TUDCA-d4 recovery low?
A2: Low recovery of TUDCA-d4 can stem from several factors, including incomplete protein precipitation, suboptimal solvent choice for LLE, or inefficient binding and elution from an SPE cartridge. The chemical properties of TUDCA, being a conjugated bile acid, also influence its solubility and interaction with different extraction materials.
Q3: Which extraction method generally yields the highest recovery for TUDCA-d4?
A3: While recovery can be optimized for all methods, Solid-Phase Extraction (SPE) often provides high and reproducible recoveries for bile acids. One study reported extraction recoveries of over 85% for TUDCA-d4 using Bond Elute Plexa SPE cartridges.[1]
Q4: Can the choice of solvent in Protein Precipitation affect TUDCA-d4 recovery?
A4: Absolutely. Methanol and acetonitrile are the most common solvents for protein precipitation.[2][3][4] The choice between them can impact the recovery of TUDCA-d4. It is recommended to empirically test both solvents to determine the optimal choice for your specific sample matrix and analytical method.
Q5: What is the purpose of using a deuterated internal standard like TUDCA-d4?
A5: A deuterated internal standard like TUDCA-d4 is crucial for accurate quantification in mass spectrometry-based assays. It is chemically identical to the endogenous TUDCA but has a different mass. By adding a known amount of TUDCA-d4 to the sample before extraction, it co-extracts with the endogenous TUDCA and can be used to correct for any analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of TUDCA-d4 from serum.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low TUDCA-d4 Recovery in Protein Precipitation | - Incomplete protein precipitation.- TUDCA-d4 co-precipitating with proteins.- Suboptimal solvent-to-serum ratio. | - Ensure thorough vortexing and adequate incubation time after adding the precipitation solvent.- Experiment with different solvent-to-serum ratios (e.g., 3:1 or 4:1).- Try both ice-cold methanol and acetonitrile to see which yields better recovery. |
| Poor TUDCA-d4 Recovery in Liquid-Liquid Extraction | - Incorrect solvent polarity.- Suboptimal pH of the aqueous phase.- Insufficient mixing or phase separation. | - Test different extraction solvents such as diethyl ether or ethyl acetate.[5]- Adjust the pH of the serum sample to optimize the partitioning of TUDCA-d4 into the organic phase.- Ensure vigorous vortexing for at least 2 minutes and allow for complete phase separation before collecting the organic layer.[5] |
| Inconsistent TUDCA-d4 Recovery with Solid-Phase Extraction | - Inappropriate SPE sorbent chemistry.- Incomplete conditioning or equilibration of the cartridge.- Suboptimal wash or elution solvent composition. | - Select a sorbent chemistry suitable for bile acids. Polymeric sorbents like Oasis HLB are often a good choice.[6][7][8][9]- Ensure the cartridge is properly conditioned and equilibrated according to the manufacturer's instructions to ensure proper sorbent wetting.- Optimize the wash steps to remove interferences without eluting TUDCA-d4.- Test different elution solvents and volumes to ensure complete elution of TUDCA-d4 from the sorbent. |
| High Variability in TUDCA-d4 Signal | - Matrix effects from co-eluting endogenous compounds.- Inconsistent sample handling and extraction procedure. | - Employ a more rigorous cleanup method like SPE to reduce matrix components.- Ensure consistent timing, temperatures, and volumes for all steps of the extraction protocol.- Use a stable isotope-labeled internal standard (like TUDCA-d4) to compensate for variability. |
| Presence of Interferences in the Final Extract | - Insufficient removal of proteins and phospholipids. | - For PP, ensure complete precipitation and careful removal of the supernatant.- For LLE, a second extraction of the aqueous phase can sometimes improve purity.- For SPE, include a wash step with a solvent that can remove interferences without affecting TUDCA-d4 recovery. |
Quantitative Data Summary
The following tables summarize typical recovery rates and key parameters for the different extraction methods.
Table 1: Comparison of TUDCA-d4 Extraction Methods
| Extraction Method | Typical Recovery Rate | Advantages | Disadvantages |
| Protein Precipitation (PP) | 70-95% | Simple, fast, and inexpensive. | May result in a less clean extract with more matrix effects. |
| Liquid-Liquid Extraction (LLE) | 75-98% | Can provide a cleaner extract than PP. | More labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | >85%[1] | Provides the cleanest extracts, minimizing matrix effects, and allows for sample concentration. | More expensive and requires more extensive method development. |
Table 2: Key Parameters for TUDCA-d4 Extraction Protocols
| Method | Parameter | Recommended Value/Solvent |
| Protein Precipitation | Solvent | Ice-cold Methanol or Acetonitrile |
| Solvent to Serum Ratio | 3:1 or 4:1 (v/v) | |
| Liquid-Liquid Extraction | Extraction Solvent | Diethyl Ether or Ethyl Acetate |
| Solvent to Serum Ratio | 5:1 (v/v) | |
| Solid-Phase Extraction | Sorbent Type | Polymeric (e.g., Oasis HLB) or Mixed-mode |
| Elution Solvent | Methanol or Acetonitrile, often with a modifier like formic acid |
Experimental Protocols
Protocol 1: Protein Precipitation (PP)
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add a known concentration of TUDCA-d4 internal standard.
-
Add 400 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of serum into a glass tube.
-
Add a known concentration of TUDCA-d4 internal standard.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Allow the phases to separate for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add a known concentration of TUDCA-d4 internal standard.
-
Add 100 µL of 4% phosphoric acid and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB 1cc/30mg SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the TUDCA-d4 and endogenous TUDCA with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for TUDCA-d4 extraction from serum.
Caption: Troubleshooting logic for low TUDCA-d4 recovery.
References
- 1. nssresearchjournal.com [nssresearchjournal.com]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard for TUDCA Bioanalysis: A Comparative Guide to Method Validation with TUDCA-d4
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Tauroursodeoxycholic acid (TUDCA), the choice of analytical methodology is paramount to ensuring data integrity and reliability. This guide provides a comprehensive comparison of bioanalytical methods for TUDCA, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, TUDCA-d4. The experimental data presented underscores the superiority of this approach in terms of accuracy, precision, and mitigation of matrix effects, positioning it as the gold standard in the field.
TUDCA, a hydrophilic bile acid, has garnered significant attention for its therapeutic potential in a range of diseases, including cholestatic liver diseases, neurodegenerative disorders, and metabolic conditions. As research into its pharmacological effects expands, the need for robust and validated bioanalytical methods to accurately quantify TUDCA in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. While various analytical techniques exist, the use of LC-MS/MS with a deuterated internal standard like TUDCA-d4 offers unparalleled sensitivity and selectivity.
Comparison of Analytical Methodologies
The accurate quantification of endogenous and administered TUDCA presents several analytical challenges, including the presence of structurally similar bile acids and the potential for matrix interference in complex biological samples such as plasma and serum. The selection of an appropriate analytical method and internal standard is crucial to address these challenges.
| Method | Internal Standard (IS) | Advantages | Disadvantages |
| LC-MS/MS | TUDCA-d4 (Stable Isotope-Labeled) | High selectivity and sensitivity, excellent accuracy and precision, effectively compensates for matrix effects and variability in sample preparation and instrument response. [1][2][3] | Higher initial instrument cost. |
| LC-MS/MS | Structural Analog | Good sensitivity and selectivity. | May not fully compensate for matrix effects and ionization variability due to differences in physicochemical properties compared to the analyte. |
| HPLC-UV | Not always used; if so, a structural analog | Lower cost and wider availability. | Lower sensitivity and selectivity compared to LC-MS/MS, more susceptible to interference from co-eluting compounds. |
The use of a stable isotope-labeled internal standard (SIL-IS) like TUDCA-d4 is considered the state-of-the-art in quantitative bioanalysis. Because TUDCA-d4 is chemically identical to TUDCA, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. This allows for highly accurate correction of any variations that may occur during sample processing and analysis, leading to more reliable and reproducible results.
Performance Data: LC-MS/MS with TUDCA-d4
The following tables summarize the typical validation parameters for the quantification of TUDCA in human plasma using a validated LC-MS/MS method with TUDCA-d4 as the internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Calibration Curve Range | 0.5 - 250 ng/mL[2] |
| 5 - 500 ng/mL[3] | |
| 9 - 3000 ng/mL[1] | |
| Correlation Coefficient (r²) | >0.99 |
| LLOQ | 0.5 ng/mL[2] |
| 5 ng/mL[3] | |
| 9 ng/mL[1] |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low QC | 1.5 | < 7.0% | < 7.0% | ± 11.75%[2] |
| Mid QC | 75 | < 7.0% | < 7.0% | ± 11.75%[2] |
| High QC | 200 | < 7.0% | < 7.0% | ± 11.75%[2] |
| Low QC | 15 | < 15% | < 15% | ± 15%[3] |
| Mid QC | 250 | < 15% | < 15% | ± 15%[3] |
| High QC | 400 | < 15% | < 15% | ± 15%[3] |
Table 3: Recovery and Matrix Effect
| Parameter | TUDCA | TUDCA-d4 |
| Extraction Recovery | >85%[1] | >85%[1] |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 15% | N/A |
The data consistently demonstrates that LC-MS/MS methods using TUDCA-d4 achieve excellent linearity over a wide dynamic range, with low LLOQs suitable for pharmacokinetic studies. The high accuracy and precision, with coefficients of variation (%CV) and relative errors (%RE) well within regulatory acceptance criteria, further validate the robustness of this approach. Crucially, the use of TUDCA-d4 effectively minimizes the impact of matrix effects, a significant source of variability in bioanalysis.
Experimental Protocols
A detailed experimental protocol for a typical validated LC-MS/MS method for TUDCA quantification in human plasma is outlined below.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of TUDCA-d4 internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 2 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A suitable gradient program to achieve separation from other bile acids.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the biological context of TUDCA, the following diagrams are provided.
Caption: Bioanalytical workflow for TUDCA quantification using LC-MS/MS.
Caption: TUDCA's mechanism in mitigating ER stress and apoptosis.
References
- 1. nssresearchjournal.com [nssresearchjournal.com]
- 2. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TUDCA-d4 and ¹³C-labeled TUDCA as Internal Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving accurate and precise results.[1][2][3] This is particularly crucial for endogenous molecules like Tauroursodeoxycholic acid (TUDCA), a bile acid with significant therapeutic potential, where an effective internal standard is necessary to correct for variability in sample preparation and matrix effects.[2][4] The two most common types of SIL internal standards for TUDCA are deuterium-labeled (TUDCA-d4) and carbon-13-labeled (¹³C-TUDCA). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate internal standard for their analytical needs.
TUDCA-d4 vs. ¹³C-labeled TUDCA: A Head-to-Head Comparison
The ideal SIL internal standard should be chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, but with a different mass for detection.[5] While both TUDCA-d4 and ¹³C-TUDCA serve this purpose, subtle differences in their physicochemical properties can impact analytical performance.[6]
| Feature | TUDCA-d4 (Deuterium-labeled) | ¹³C-labeled TUDCA | Rationale & References |
| Chemical & Physical Properties | May exhibit slight differences in physicochemical properties compared to unlabeled TUDCA. | Considered chemically and physically identical to unlabeled TUDCA. | The larger relative mass difference between deuterium and hydrogen can alter properties like lipophilicity.[6][7] ¹³C is chemically more similar to ¹²C.[8] |
| Chromatographic Co-elution | Potential for retention time shifts relative to the unlabeled analyte, especially in reverse-phase LC. | Co-elutes perfectly with the unlabeled analyte under all chromatographic conditions. | The "deuterium isotope effect" can alter retention times, which may lead to differential matrix effects.[6][7] ¹³C-labeled standards do not typically exhibit this shift.[8] |
| Matrix Effect Compensation | Generally effective, but can be compromised if chromatographic separation from the analyte occurs. | Provides the most accurate compensation for matrix effects due to identical elution and ionization behavior. | Co-elution is critical to ensure both analyte and internal standard experience the same degree of ion suppression or enhancement.[1][7] |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange, particularly in acidic or basic conditions, though this is less common with labels on a stable carbon backbone. | ¹³C labels are extremely stable and not prone to exchange. | ¹³C (and ¹⁵N) isotopes remain intact throughout all stages of an analytical workflow.[6] |
| Availability & Cost | TUDCA-d4 is commercially available from several suppliers.[9][10][11] | Generally less common and potentially more expensive to synthesize.[5][12] | Synthesis of fully ¹³C-labeled compounds can be more complex and costly.[13][14][15] |
Experimental Considerations and Performance Data
For the analysis of bile acids, including TUDCA, numerous validated LC-MS/MS methods have been successfully developed using TUDCA-d4.[4][17][18][19] These methods demonstrate that with careful chromatographic optimization, the potential issues with deuterated standards can often be mitigated.
Representative Experimental Protocol for TUDCA Quantification in Plasma
The following protocol is a composite based on several published methods utilizing a deuterated internal standard.[4][17][19][20]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of the internal standard solution (TUDCA-d4 or ¹³C-TUDCA in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
The following table summarizes typical parameters for the analysis of TUDCA.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or an ammonium acetate buffer |
| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to separate TUDCA from other bile acids |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transitions | TUDCA: m/z 498.3 → 80.0TUDCA-d4: m/z 502.4 → 79.5 or 80.0 |
Note: The exact m/z values for ¹³C-TUDCA would depend on the number and position of the ¹³C labels.
Visualizing Workflows and Pathways
Bioanalytical Workflow for TUDCA Quantification
Caption: A typical workflow for the quantification of TUDCA in biological matrices.
TUDCA's Role in Mitigating ER Stress
References
- 1. scispace.com [scispace.com]
- 2. Bile acid analysis [sciex.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Labeled internal standards | LIBIOS [libios.fr]
- 6. ukisotope.com [ukisotope.com]
- 7. waters.com [waters.com]
- 8. foodriskmanagement.com [foodriskmanagement.com]
- 9. esschemco.com [esschemco.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. air.unimi.it [air.unimi.it]
- 13. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 13C- and 14C-labeled dinucleotide mRNA cap analogues for structural and biochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nssresearchjournal.com [nssresearchjournal.com]
- 20. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TUDCA and UDCA in Preclinical Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Tauroursodeoxycholic Acid (TUDCA) and Ursodeoxycholic Acid (UDCA). This analysis is supported by experimental data from various preclinical models, focusing on their mechanisms of action in apoptosis and endoplasmic reticulum (ER) stress.
Tauroursodeoxycholic acid (TUDCA) is a taurine conjugate of ursodeoxycholic acid (UDCA), a hydrophilic bile acid.[1] Both compounds have demonstrated therapeutic potential in a range of preclinical models, extending beyond their traditional use in cholestatic liver diseases.[1] Their neuroprotective, anti-apoptotic, and anti-inflammatory properties have made them subjects of intense research for various conditions, including neurodegenerative diseases, stroke, and diabetes. This guide aims to provide a comparative overview of their efficacy and mechanisms in preclinical settings.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies comparing the effects of TUDCA and UDCA on key pathological markers.
Table 1: Comparative Efficacy in a Retinal Degeneration Model
In a study on a rat model of retinal detachment, both TUDCA and UDCA showed protective effects against albumin-induced cell death.[2][3]
| Parameter | Control (Albumin) | TUDCA (10 ng/mL) | UDCA (10 ng/mL) |
| Necroptosis Marker (RIP/actin ratio) | Increased | Significantly Reduced (p=0.01) | Reduced (Not Statistically Significant) |
| Apoptosis Marker (Cleaved/pro-Caspase 3 ratio) | Increased | Reduced (Not Statistically Significant) | Significantly Reduced (p=0.02) |
| TUNEL-positive photoreceptor cells | Increased | Significantly Reduced (p=0.03) | Reduced (Not Statistically Significant) |
| Microglial Activation | Increased | More Efficacious Reduction | Reduced |
Data from Daruich, A., et al. (2022).[2][3]
Table 2: Effects on Apoptosis and Cell Viability in Retinal Cells
In a study using a human cone-like cell line (WERI-Rb-1) exposed to albumin, both TUDCA and UDCA demonstrated protective effects.[3]
| Parameter | Control (Albumin) | TUDCA (1 µM) | UDCA (1 µM) |
| Viable Cone Cells (%) | Decreased | Significantly Higher (p=0.0002 vs. Albumin) | Higher (p=0.08 vs. Albumin) |
| LDH Release | Increased | Decreased | Significantly Decreased (p=0.01 vs. Albumin) |
Data from Daruich, A., et al. (2022).[3]
Key Mechanistic Differences
Preclinical studies have elucidated distinct yet overlapping mechanisms of action for TUDCA and UDCA.
TUDCA is often highlighted for its potent role as a chemical chaperone, effectively reducing ER stress.[4] It has been shown to inhibit the unfolded protein response (UPR) and subsequent apoptosis.[4] TUDCA can also directly interfere with the mitochondrial pathway of apoptosis by preventing the translocation of Bax to the mitochondria.[5] Its taurine conjugate structure is believed to enhance its bioavailability and ability to cross the blood-brain barrier.[6]
UDCA also exhibits anti-apoptotic properties, primarily by inhibiting the mitochondrial death pathway.[2] It has been shown to reduce the production of reactive oxygen species and stabilize the mitochondrial membrane.[2] While it also impacts ER stress, TUDCA is often considered more potent in this regard.[2]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by TUDCA and UDCA in the context of apoptosis and ER stress.
References
- 1. The bile acid TUDCA and neurodegenerative disorders: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tauroursodeoxycholic Acid (TUDCA) Reduces ER Stress and Lessens Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic Acid Improves the Survival and Function of Nigral Transplants in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
Cross-Validation of TUDCA Quantification: A Comparative Guide for Researchers
A detailed comparison of analytical methodologies from different laboratories for the quantification of Tauroursodeoxycholic acid (TUDCA), providing researchers, scientists, and drug development professionals with the necessary data to inform their own analytical strategies.
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has garnered significant scientific interest for its therapeutic potential in a range of diseases, including liver disorders, neurodegenerative diseases, and metabolic conditions.[1] As research into TUDCA progresses, the need for robust and reproducible quantification methods becomes paramount. This guide provides a comparative analysis of various analytical methods for TUDCA quantification, drawing upon data from published, validated studies. While a formal cross-laboratory ring trial has not been identified in the public domain, this guide treats individual validated method publications as distinct laboratory approaches to offer a valuable comparison of current techniques.
The primary analytical technique for TUDCA quantification is High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most notably tandem mass spectrometry (HPLC-MS/MS).[2] This approach offers high sensitivity and selectivity, crucial for accurately measuring TUDCA in complex biological matrices such as plasma and feces.[3][4][5]
Comparative Analysis of TUDCA Quantification Methods
The following table summarizes the key performance characteristics of different HPLC-based methods for TUDCA quantification as reported in individual laboratory validations. This data allows for a direct comparison of the linearity, sensitivity, and sample preparation techniques employed.
| Parameter | Lab/Study 1 (Pinto et al., 2019) [4][6][7] | Lab/Study 2 (Unidentified, 20XX) [8][9] | Lab/Study 3 (Unidentified, 20XX) [3] |
| Analytical Method | HPLC-MS/MS | HPLC-MS/MS | UHPLC-MS/MS |
| Matrix | Human Plasma | Bear Bile Powder | Human Plasma |
| Linearity Range | 5 - 500 ng/mL | 20 - 1000 ng/mL | 9 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Not explicitly stated, detection limit is 5 ng/mL | Not explicitly stated |
| Correlation Coefficient (r) | ≥ 0.9985 | 0.9993 | Not explicitly stated |
| Sample Preparation | Protein precipitation with ethyl acetate and acetonitrile | Dilution with mobile phase | Charcoal treatment of plasma |
| Internal Standard | TUDCA-D4 | Not explicitly stated | TUDCA-D4 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating and adapting these quantification methods. Below are summaries of the key experimental protocols from the compared studies.
Lab/Study 1: HPLC-MS/MS in Human Plasma[4][6][7]
-
Sample Preparation: TUDCA samples were prepared using a deproteinization extraction (precipitation) method. 400 µL of plasma spiked with TUDCA was mixed with 50 µL of TUDCA-D4 internal standard solution in acetonitrile and 1,250 µL of ethyl acetate. The mixture was shaken and centrifuged. The supernatant was discarded after freezing, and the remaining sample was reconstituted in acetonitrile, shaken, and centrifuged again before injection.
-
Chromatography: A Phenomenex Luna C18 column (250x4.6 mm, 5µm) was used. The mobile phase consisted of acetonitrile and 10 mM ammonium acetate (570:430 v/v, pH 7).
-
Mass Spectrometry: Detection was performed using an electrospray ionization (ESI) source in negative mode. The multiple reaction monitoring (MRM) transition for TUDCA was m/z 498.00 > m/z 79.63, and for the internal standard TUDCA-D4, it was m/z 502.44 > m/z 79.54.
Lab/Study 2: HPLC-MS/MS in Bear Bile Powder[8][9]
-
Sample Preparation: The specific extraction method from bear bile powder is not detailed but involves dilution into the mobile phase.
-
Chromatography: A Hypersil GOLD C18 column (100 mm×2.1 mm) was employed with a mobile phase of methanol:water (containing 0.1 mmol/L ammonium acetate and 0.1% formic acid) at a ratio of 75:25.
-
Mass Spectrometry: An ESI source in negative ion scanning mode was used with selected reaction monitoring (SRM). The characteristic ion pairs for TUDCA were m/z 498.5/124.0 and m/z 498.5/79.8 (quantitative ion pair).
Lab/Study 3: UHPLC-MS/MS in Human Plasma[3]
-
Sample Preparation: Analyte-free matrix was obtained through charcoal treatment of plasma.
-
Chromatography: A reverse-phase C18 Symmetry Shield column (50mm*4.6mm, 5.0µm) was used with an isocratic mobile phase of Acetonitrile:Methanol:2mM Ammonium formate (pH 3.5) [48:06:46% v/v].
-
Mass Spectrometry: Deuterium-labeled internal standards were used for quantification.
Workflow and Methodological Considerations
The general workflow for TUDCA quantification across different laboratories follows a similar pattern, beginning with sample collection and preparation, followed by chromatographic separation and mass spectrometric detection. However, the specific details within each step can vary significantly, impacting the method's performance.
Caption: A generalized workflow for TUDCA quantification in a laboratory setting.
The choice of sample preparation technique, such as protein precipitation or liquid-liquid extraction, is critical for removing interfering substances from the matrix. The use of a stable isotope-labeled internal standard, like TUDCA-D4, is a common practice to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.[3][4]
Cross-Validation Considerations
For true cross-laboratory validation, a ring trial would be the ideal approach. In a ring trial, the same set of unknown samples is sent to multiple laboratories for analysis. The results are then compared to assess the reproducibility and accuracy of the methods used across different sites.
Caption: Conceptual diagram of a ring trial for cross-validating TUDCA quantification.
In the absence of a formal ring trial for TUDCA, researchers can enhance the comparability of their results by:
-
Utilizing Certified Reference Materials (CRMs): The use of CRMs for TUDCA, when available, can help to standardize measurements across different laboratories.
-
Adopting Harmonized Protocols: Agreement on key aspects of the analytical method, such as the choice of internal standard and calibration procedures, can improve inter-laboratory consistency.
-
Transparent Reporting: Detailed reporting of all experimental parameters and validation data in publications is essential for other researchers to evaluate and potentially reproduce the method.
Conclusion
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. nssresearchjournal.com [nssresearchjournal.com]
- 4. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. en.front-sci.com [en.front-sci.com]
- 9. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
TUDCA-d4 in Bioassays: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accuracy and precision of bioanalytical methods are paramount. When quantifying Tauroursodeoxycholic acid (TUDCA), a bile acid with significant therapeutic potential, the choice of an appropriate internal standard is critical for reliable results. This guide provides an objective comparison of the use of deuterated TUDCA (TUDCA-d4) as an internal standard in bioassays, supported by experimental data and detailed methodologies.
Enhancing Bioanalytical Accuracy with TUDCA-d4
In bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte of interest and experiences similar ionization and matrix effects, thus correcting for variations during sample preparation and analysis. Due to its structural and physicochemical similarity to endogenous TUDCA, TUDCA-d4 serves as an excellent internal standard, leading to high accuracy and precision in quantification.
Comparative Performance Data
The following tables summarize the performance of LC-MS/MS methods utilizing TUDCA-d4 for the quantification of TUDCA in human plasma, as reported in various studies. These methods demonstrate the high degree of accuracy and precision achievable with this internal standard.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.500 - 250[1] | 5 - 500[2][3] | 9 - 3000[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.500[1] | 5[2][3] | 9[4] |
| Intra-day Precision (%RSD) | < 7.00[1] | < 10[5] | Consistent and Reproducible[4] |
| Inter-day Precision (%RSD) | < 7.00[1] | < 10[5] | Consistent and Reproducible[4] |
| Accuracy (%RE or %Bias) | < 11.75[1] | 85 - 115%[5] | Consistent and Reproducible[4] |
| Extraction Recovery | Not specified | 92 - 110%[5] | > 85%[4] |
| Table 1: Comparison of LC-MS/MS method validation parameters for TUDCA quantification using TUDCA-d4 as an internal standard. |
Experimental Protocols
The successful implementation of TUDCA-d4 in bioassays relies on robust and well-defined experimental protocols. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting TUDCA from plasma samples involves protein precipitation.
-
To a 500 µL plasma sample, add 25 µL of a mixed internal standard working solution containing TUDCA-d4.
-
Add 800 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as a methanol-water mixture, for LC-MS/MS analysis.[6]
Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially lower limits of quantification, solid-phase extraction is a viable alternative.
-
To a 500 µL plasma sample, add 50 µL of the internal standard solution (containing TUDCA-d4) and 400 µL of 5 mM ammonium formate solution, then vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water three times to remove interfering substances.
-
Elute the analytes (TUDCA and TUDCA-d4) with 1 mL of methanol.
-
The eluate is then ready for LC-MS/MS analysis, either directly or after evaporation and reconstitution.[7]
LC-MS/MS Analysis
The following is a representative set of conditions for the chromatographic separation and mass spectrometric detection of TUDCA and TUDCA-d4.
-
Chromatographic Column: A reverse-phase C18 column is typically used for separation.[1][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with a buffer like ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile and/or methanol).[1][4]
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly employed for bile acids.[2][3]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for TUDCA and TUDCA-d4 are monitored for quantification.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway influenced by TUDCA.
Bioanalytical Workflow for TUDCA Quantification
TUDCA is known to exert its cytoprotective effects through various signaling pathways. One of the key pathways involves the activation of Akt, which plays a crucial role in cell survival and inhibition of apoptosis.
Simplified TUDCA-mediated Akt Signaling Pathway
References
- 1. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nssresearchjournal.com [nssresearchjournal.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. researchgate.net [researchgate.net]
Linearity and Range in TUDCA Quantification: A Comparative Guide
The accurate quantification of Tauroursodeoxycholic acid (TUDCA), a key secondary bile acid, is critical for researchers and drug development professionals. This guide provides a comparative overview of the linearity and range of TUDCA calibration curves, with a specific focus on methods employing its deuterated internal standard, TUDCA-d4, analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like TUDCA-d4 is a preferred approach in bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby enhancing accuracy and precision.
Comparative Performance Data
The following table summarizes the performance of various LC-MS/MS methods for TUDCA quantification, highlighting the linearity and range achieved in different studies.
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Matrix | Correlation Coefficient (r or r²) | Reference |
| 9 - 3000 | 9 | TUDCA-d4 | Human Plasma | Not Specified | [1] |
| 5 - 500 | 5 | TUDCA-d4 | Human Plasma | >0.9985 (mean r) | [2] |
| 0.500 - 250 | 0.500 | TUDCA-d5 | Human Plasma | Not Specified | [3] |
| 5 - 5000 | 5 | d4-GCA | Serum | >0.99 (r²) | [4] |
| 2.7 - 1587.5 | 2.7 | UDCA-d4 | Human Plasma | Not Specified | [5] |
Note: Some studies utilize other deuterated bile acids as internal standards for broader bile acid panels.
Experimental Protocols
The methodologies outlined below are representative of the protocols used in the cited studies for the quantification of TUDCA using a deuterated internal standard.
1. Sample Preparation
-
Protein Precipitation: This is a common and rapid method. Plasma samples are treated with a precipitating agent like methanol or acetonitrile. After vortexing and centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis. One study used methanol for deproteinization[3]. Another employed a process of shaking with acetonitrile and ethyl acetate, followed by centrifugation and freezing to separate the supernatant[2].
-
Solid-Phase Extraction (SPE): This technique offers cleaner extracts. In one method, plasma samples, after the addition of the internal standard and acidification, were loaded onto conditioned SPE cartridges. The cartridges were then washed, and the analytes were eluted with methanol[1].
2. Chromatographic Separation
-
Column: Reversed-phase C18 columns are frequently used. Examples include ZORBAX SB-C18 (2.1 × 50 mm, 1.8 µm)[3], Phenomenex Luna C18 (250×4.6 mm, 5µm)[2], and C18 Symmetry Shield (50mm*4.6mm, 5.0µm)[1].
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (acetonitrile and/or methanol) and an aqueous solution containing a modifier like ammonium acetate or formic acid to improve ionization. The separation can be achieved using either an isocratic[1] or a gradient elution[2]. For instance, one method used an isocratic mobile phase of Acetonitrile: Methanol: 2mM Ammonium formate (pH 3.5) [48:06:46% v/v][1], while another used acetonitrile and 10 mM ammonium acetate (570: 430 v/v, pH 7)[2].
3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the standard for bile acid analysis due to the acidic nature of these molecules[2][3][4].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (TUDCA) and the internal standard (TUDCA-d4).
Workflow and Pathway Diagrams
The following diagrams illustrate the typical experimental workflow for TUDCA quantification and a simplified representation of TUDCA's origin as a secondary bile acid.
Caption: Experimental workflow for TUDCA quantification using LC-MS/MS with an internal standard.
Caption: Simplified pathway showing the formation of TUDCA as a secondary bile acid.
References
- 1. nssresearchjournal.com [nssresearchjournal.com]
- 2. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Analytical Edge: TUDCA-d4 for Robust Quantification in Diverse Biological Matrices
For researchers, scientists, and drug development professionals navigating the complexities of pharmacokinetic and metabolic studies, the precise quantification of tauroursodeoxycholic acid (TUDCA) is paramount. The deuterated internal standard, TUDCA-d4, has emerged as a critical tool for achieving accurate and reliable measurements across a spectrum of biological matrices. This guide provides a comprehensive comparison of TUDCA-d4's performance, supported by experimental data and detailed protocols, to empower informed decisions in your analytical workflows.
TUDCA, a hydrophilic bile acid, exhibits a range of therapeutic properties, from neuroprotection to hepatobiliary regulation.[1][2] Its accurate quantification in plasma, urine, and tissues is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like TUDCA-d4 is the gold standard in mass spectrometry-based bioanalysis, effectively compensating for variations in sample preparation and instrument response.[3]
Comparative Performance of TUDCA-d4
The primary advantage of using TUDCA-d4 as an internal standard lies in its near-identical physicochemical properties to the unlabeled analyte, TUDCA. This ensures co-elution during chromatography and similar ionization efficiency in the mass spectrometer, leading to superior accuracy and precision compared to other types of internal standards, such as structural analogs.
Performance in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for TUDCA quantification in plasma, with TUDCA-d4 consistently demonstrating excellent performance.
| Parameter | Performance Data | Reference |
| Linearity Range | 0.5 - 250 ng/mL | [4] |
| 5 - 500 ng/mL | [5] | |
| 9 - 3000 ng/mL | [6] | |
| Intra-day Precision (RSD%) | < 7.00% | [4] |
| 0.72 - 9.35% | [7] | |
| Inter-day Precision (RSD%) | < 7.00% | [4] |
| 3.82 - 9.02% | [7] | |
| Accuracy (RE%) | Within ±11.75% | [4] |
| -12.42 - 5.67% | [7] | |
| Extraction Recovery | >85% | [6] |
Performance in Urine and Tissue
While detailed validation data for urine and tissue are less commonly published than for plasma, the principles of using TUDCA-d4 remain the same. The internal standard effectively tracks the analyte through the more complex extraction and cleanup procedures required for these matrices. Successful quantification of TUDCA in rat liver tissue has been reported using deuterated internal standards, demonstrating the applicability of this approach.[8]
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of TUDCA using TUDCA-d4 as an internal standard.
Plasma Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma, add 20 µL of TUDCA-d4 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.[4]
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract, reducing matrix effects.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add 25 µL of TUDCA-d4 internal standard solution.
-
Add 500 µL of 0.05% v/v acetic acid and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.05% v/v acetic acid, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[6]
Tissue Sample Preparation: Homogenization and Extraction
-
Weigh a portion of the tissue sample (e.g., 100 mg of liver).
-
Add a suitable volume of homogenization solvent (e.g., methanol/water 1:1) and TUDCA-d4 internal standard.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant and proceed with protein precipitation or SPE as described for plasma.[8][9]
LC-MS/MS Conditions
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly employed for bile acids.[4][5]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for TUDCA and TUDCA-d4 are selected for their specificity and sensitivity. A common transition for TUDCA is m/z 498.4 → 80.1, and for TUDCA-d4 is m/z 502.4 → 79.9.[4]
Visualizing Workflows and Pathways
To further elucidate the experimental process and the biological context of TUDCA, the following diagrams are provided.
Caption: General experimental workflow for TUDCA quantification.
TUDCA exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting the significance of its quantified levels.
Caption: TUDCA's role in mitigating ER stress and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nssresearchjournal.com [nssresearchjournal.com]
- 7. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the MS/MS Fragmentation Patterns of TUDCA and TUDCA-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of Tauroursodeoxycholic acid (TUDCA) and its deuterated analogue, TUDCA-d4. The information presented is intended to assist researchers in developing and interpreting analytical methods for the quantification of TUDCA in various biological matrices.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid with demonstrated cytoprotective and anti-apoptotic properties, making it a molecule of significant interest in therapeutic research for a variety of diseases. Accurate quantification of TUDCA in biological samples is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as TUDCA-d4, is essential for reliable quantification, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response. Understanding the comparative fragmentation of TUDCA and its deuterated standard is fundamental to robust method development.
Data Presentation: MS/MS Fragmentation Comparison
The primary fragmentation of both TUDCA and TUDCA-d4 in negative ion mode electrospray ionization (ESI) involves the cleavage of the amide bond linking the taurine moiety to the ursodeoxycholic acid steroid core. This results in a characteristic neutral loss and the formation of specific product ions that are monitored for quantification.
| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) | Monitored Transition |
| TUDCA | 498.4 | 80.1 | m/z 498.4 → 80.1 |
| TUDCA-d4 | 502.4 | 79.5 | m/z 502.4 → 79.5 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
The major product ion for TUDCA at m/z 80.1 corresponds to the [SO3H-H]⁻ fragment from the taurine moiety. For TUDCA-d4, the product ion is observed at m/z 79.5[1]. While other less abundant fragment ions resulting from water loss from the steroid backbone can occur, the fragmentation of the taurine group is the most prominent and analytically useful pathway.
Experimental Protocols
The following is a representative experimental protocol for the analysis of TUDCA and TUDCA-d4 by LC-MS/MS, based on established methods for bile acid analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 20 µL of an internal standard working solution (containing TUDCA-d4).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: -4500 V.
-
Temperature: 500°C.
-
Collision Gas: Nitrogen.
-
MRM Transitions:
-
TUDCA: m/z 498.4 → 80.1
-
TUDCA-d4: m/z 502.4 → 79.5
-
-
Collision Energy and other compound-specific parameters should be optimized for the specific instrument being used.
Visualizations
TUDCA Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway for TUDCA in negative ion mode MS/MS.
Caption: Primary fragmentation of TUDCA in MS/MS.
TUDCA-d4 Fragmentation Pathway
This diagram shows the analogous fragmentation for the deuterated internal standard, TUDCA-d4.
Caption: Primary fragmentation of TUDCA-d4 in MS/MS.
Experimental Workflow
The logical flow of a typical LC-MS/MS experiment for TUDCA quantification is depicted below.
Caption: Experimental workflow for TUDCA quantification.
TUDCA Signaling Pathway
TUDCA is known to exert its cytoprotective effects by modulating cellular stress pathways. A key mechanism is the alleviation of endoplasmic reticulum (ER) stress through the PI3K/Akt/GSK-3β signaling cascade.
Caption: TUDCA's role in the PI3K/Akt/GSK-3β pathway.
Conclusion
The MS/MS fragmentation of TUDCA and its deuterated internal standard, TUDCA-d4, is characterized by a highly specific and efficient cleavage of the taurine moiety. This consistent fragmentation behavior allows for the development of robust and reliable LC-MS/MS methods for the quantification of TUDCA in complex biological matrices. The use of TUDCA-d4 as an internal standard is critical for correcting analytical variability and ensuring data accuracy. The provided experimental protocol and visualizations serve as a foundational guide for researchers entering into the analysis of this promising therapeutic compound.
References
Evaluating TUDCA for Inhibiting Cholangiocyte Growth: A Data-Driven Guide
A direct comparative analysis of Tauroursodeoxycholic acid (TUDCA) and its deuterated analogue, TUDCA-d4, for the inhibition of cholangiocyte growth is not currently possible due to a lack of available scientific literature on TUDCA-d4's specific effects on this cell type. Research to date has focused on the well-established roles of TUDCA and its unconjugated form, ursodeoxycholic acid (UDCA), in modulating cholangiocyte proliferation and apoptosis, particularly in the contexts of cholestatic liver diseases and cholangiocarcinoma. This guide, therefore, provides a comprehensive overview of the existing experimental data on TUDCA's inhibitory effects on cholangiocyte growth, detailing the molecular pathways involved and the methodologies employed in this research.
TUDCA's Inhibitory Effects on Cholangiocyte Growth
Tauroursodeoxycholic acid has been shown to inhibit the growth of cholangiocytes, the epithelial cells lining the bile ducts, through mechanisms that involve cell cycle arrest and induction of apoptosis. These effects are particularly relevant in pathological conditions characterized by excessive cholangiocyte proliferation, such as cholestasis and cholangiocarcinoma.
Studies on human cholangiocarcinoma cell lines have demonstrated that TUDCA can suppress cell growth in a dose- and time-dependent manner.[1][2] This inhibition is mediated through complex signaling cascades involving intracellular calcium, protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Specifically, TUDCA has been found to increase intracellular calcium concentrations, leading to the activation of PKC-α and subsequent inhibition of the MAPK p42/44 pathway, which is crucial for cell proliferation.[1][2][3]
Furthermore, TUDCA has been shown to protect cholangiocytes from apoptosis induced by certain stressors. For instance, it can activate the transcription factor CREB (cAMP-responsive element-binding protein), which plays a role in cell survival.[4] This protective effect, however, is context-dependent, as other studies have highlighted TUDCA's ability to induce apoptosis in cancer cells.
The following table summarizes the quantitative data from key studies on the inhibitory effects of TUDCA on cholangiocyte growth.
| Cell Line | Treatment | Concentration | Duration | Effect on Growth | Reference |
| Mz-ChA-1 (human cholangiocarcinoma) | TUDCA | 100 µM | 24-72h | Time-dependent inhibition | [1][2] |
| Mz-ChA-1 (human cholangiocarcinoma) | TUDCA | 10-1000 µM | 24h | Concentration-dependent inhibition | [1][2] |
Experimental Protocols
The investigation of TUDCA's effect on cholangiocyte growth has employed a variety of established experimental techniques.
Cell Culture and Proliferation Assays: Human cholangiocarcinoma cell lines, such as Mz-ChA-1, are cultured under standard conditions. To assess cell proliferation, cells are seeded in multi-well plates and treated with varying concentrations of TUDCA for different durations. Cell viability and proliferation are then quantified using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
Measurement of Intracellular Calcium: Changes in intracellular calcium concentration ([Ca2+]i) in response to TUDCA treatment are measured using fluorescent calcium indicators like Fura-2 AM. Cholangiocytes are loaded with the dye, and fluorescence is monitored using a spectrophotometer or fluorescence microscopy.
Western Blot Analysis: To elucidate the signaling pathways involved, Western blotting is used to detect the expression and phosphorylation status of key proteins such as PKC, MAPK (p42/44), and CREB. Cells are lysed after TUDCA treatment, and protein extracts are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of TUDCA in inhibiting cholangiocyte growth and a typical experimental workflow for its evaluation.
References
- 1. Tauroursodeoxycholate inhibits human cholangiocarcinoma growth via Ca2+-, PKC-, and MAPK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholate inhibits human cholangiocarcinoma growth via Ca<sup>2+</sup>-, PKC-, and MAPK-dependent pathways [ouci.dntb.gov.ua]
- 3. Frontiers | The anticancer activity of bile acids in drug discovery and development [frontiersin.org]
- 4. Activation of CREB by tauroursodeoxycholic acid protects cholangiocytes from apoptosis induced by mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tauroursodeoxycholate-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tauroursodeoxycholate-d4, a deuterated form of a bile acid salt commonly used in research.
This compound, while not classified as dangerous goods for transport, requires careful handling and disposal in accordance with local and national regulations to minimize environmental impact and ensure workplace safety.[1] Adherence to these guidelines is a critical component of responsible laboratory practice.
Chemical and Safety Data Summary
For quick reference, the following table summarizes key quantitative data for this compound sodium salt.
| Property | Value |
| CAS Number | 2410279-95-5 |
| Molecular Formula | C₂₆H₄₀D₄NNaO₅S |
| Molecular Weight | 525.7 g/mol |
| Physical Form | Solid |
| Water Hazard Class | 1 (Slightly hazardous for water)[2] |
Core Disposal Protocol
The primary directive for the disposal of this compound is to treat it as unused chemical waste.[1] It must not be discarded in general laboratory trash or washed down the drain.[1][3][4] The recommended course of action is to engage a licensed professional waste disposal service.[4]
Step-by-Step Disposal Procedure:
-
Segregation and Labeling:
-
Container Management:
-
Ensure the waste container is in good condition, free from leaks or damage.
-
Handle uncleaned, empty containers as you would the product itself.[3]
-
-
Storage Pending Disposal:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to coordinate the collection and disposal of the chemical waste.
-
Provide the EHS office or the licensed disposal company with the Safety Data Sheet (SDS) for this compound.
-
Emergency Procedures for Spills
In the event of an accidental spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat. For significant dust formation, respiratory protection may be necessary.[4]
-
Containment: Prevent the spilled material from entering drains or waterways.[1][3][4]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The collected spill waste must be disposed of following the core disposal protocol outlined above.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the standard workflow for experiments involving this compound and the logical steps for its proper disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
